2-Isopropylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALCVXXATYTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203553 | |
| Record name | Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55012-32-3, 6502-22-3 | |
| Record name | Isopropylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055012323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(propan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Isomer
2-Isopropylbenzaldehyde, a substituted aromatic aldehyde, represents a fascinating case study in the influence of steric and electronic effects on chemical reactivity and potential biological activity. While its para-isomer, cuminaldehyde (4-isopropylbenzaldehyde), is well-documented as a key component in essential oils and a molecule of interest for its anti-inflammatory and anti-cancer properties, the ortho-substituted variant remains a less-explored yet equally promising chemical entity.[1][2] The placement of the bulky isopropyl group adjacent to the aldehyde functionality introduces significant steric hindrance, fundamentally altering its interaction with reagents and its potential fit within biological targets compared to its linear para counterpart.[3]
This guide provides a comprehensive technical overview of the core chemical properties of this compound. It is designed for professionals in research and drug development who require a deep, mechanistically-grounded understanding of this compound. We will delve into its spectroscopic signature, viable synthetic pathways, characteristic reactivity, and its latent potential as a building block in medicinal chemistry, moving beyond simple data recitation to explain the causality behind its chemical behavior.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's structure and electronic environment is foundational to its application. This compound is a colorless oil at room temperature, and its identity is confirmed through a combination of physical data and spectroscopic analysis.[4]
Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(propan-2-yl)benzaldehyde | PubChem |
| CAS Number | 6502-22-3 | [4] |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | PubChem |
| Physical Form | Colorless Oil | [4] |
| Boiling Point | 235-236 °C (para-isomer) | [2] |
Spectroscopic Analysis
Spectroscopy provides an empirical fingerprint of a molecule. The data for this compound reveals the distinct influence of the ortho-isopropyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic proton is significantly deshielded, appearing as a singlet around 10.37 ppm. The aromatic protons exhibit complex splitting patterns due to their distinct environments. The septet for the isopropyl methine proton (CH) and the doublet for the six equivalent methyl protons (CH₃) are characteristic features.[4][5]
¹³C NMR Spectroscopy: The carbonyl carbon is readily identified by its characteristic downfield shift. The aromatic region shows six distinct signals, confirming the ortho-substitution pattern, unlike the four signals seen in its symmetrical para-isomer.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches, as well as aliphatic C-H stretches from the isopropyl group, are also prominent.
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z = 148. A significant fragment corresponds to the loss of the isopropyl group (M-43), resulting in a peak at m/z = 105.
| Spectroscopic Data Summary for this compound | |
| ¹H NMR (500 MHz, CDCl₃) | δ 10.37 (s, 1H, CHO), 7.82 (d, J=6.8 Hz, 1H, Ar-H), 7.56 (t, J=6.8 Hz, 1H, Ar-H), 7.47 (d, J=6.6 Hz, 1H, Ar-H), 7.35 (t, J=6.6 Hz, 1H, Ar-H), 3.98 (sept, J=6.4 Hz, 1H, CH(CH₃)₂), 1.32 (d, J=6.4 Hz, 6H, CH(CH₃)₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 184.2 (CHO), 137.4, 128.1, 125.8, 125.5 (Ar-C), 63.6 (Ar-C), 28.3 (CH), 24.1 (CH₃) |
| Key IR Absorptions (cm⁻¹) | ~1700 (C=O stretch), ~2870 & ~2770 (Aldehyde C-H stretch), ~3060 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch) |
| Key MS Fragments (m/z) | 148 (M⁺), 133 (M-15), 119 (M-29), 105 (M-43) |
Note: NMR data sourced from a representative experimental procedure.[5]
Section 2: Synthesis and Purification
The synthesis of this compound is less straightforward than its para-isomer due to the challenge of achieving ortho-selectivity. Standard electrophilic aromatic substitution reactions on cumene (isopropylbenzene), such as the Gattermann-Koch or Vilsmeier-Haack reactions, strongly favor para-substitution.[6][7] Therefore, more sophisticated strategies are required.
Synthetic Strategy: Directed Ortho-Metalation (DoM)
A highly effective method for achieving regioselective ortho-functionalization is Directed Ortho-Metalation (DoM).[8][9][10] This strategy relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the sterically accessible, adjacent ortho-position. While cumene itself lacks a classical DMG, a plausible route involves the introduction of a temporary directing group. However, a more direct, albeit lower-yielding, synthesis involves the oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of 2-Isopropylbenzyl Alcohol
This protocol is based on a standard, high-yielding oxidation using a modern reagent, providing a reliable laboratory-scale synthesis.
Reaction: (2-isopropylphenyl)methanol → this compound
Materials & Reagents:
-
2-isopropylbenzyl alcohol (1.0 equiv)
-
4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Celite
Procedure:
-
To a round-bottom flask, add 2-isopropylbenzyl alcohol (0.5 mmol, 75.0 mg).
-
Add 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (0.525 mmol, 157.5 mg).
-
Add anhydrous dichloromethane (25 mL).
-
Stir the resulting yellow reaction mixture at room temperature for 24 hours. The slurry will become colorless as the reaction progresses.
-
Upon completion, filter the crude mixture through a plug of Celite to remove insoluble byproducts.
-
Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting colorless oil is this compound, which is often of sufficient purity (e.g., 95% yield) for subsequent use without further purification.[5]
Trustworthiness: This protocol is self-validating. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be unequivocally confirmed by the spectroscopic methods detailed in Section 1.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is a delicate interplay between the electrophilic aldehyde carbon and the electronic and steric properties of its substituents.
Steric and Electronic Effects
-
Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) via hyperconjugation and induction. This slightly increases the electron density on the aromatic ring and marginally deactivates the aldehyde carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.
-
Steric Hindrance: This is the dominant factor. The bulky ortho-isopropyl group physically shields the carbonyl carbon from the approach of nucleophiles. This steric hindrance significantly reduces the reaction rates for many nucleophilic addition reactions compared to its para-isomer.[3][11] In some cases, reactions that proceed smoothly with other benzaldehydes may fail entirely.[3][11]
Key Reactions
-
Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved with a variety of strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The reaction proceeds via the formation of a hydrate intermediate which is then oxidized.
Caption: Oxidation of this compound.
-
Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-isopropylbenzyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition (Grignard Reaction): The reaction with organometallic reagents like Grignard reagents (R-MgX) is a classic method for forming new carbon-carbon bonds.[6][12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. However, due to the significant steric hindrance from the ortho-isopropyl group, yields may be lower, and reaction times longer, compared to less hindered aldehydes. Bulky Grignard reagents may lead to reduction of the aldehyde as a side reaction.[5]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol outlines the formation of a secondary alcohol, 1-(2-isopropylphenyl)ethanol.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Dissolve this compound (10 mmol) in anhydrous diethyl ether (30 mL) and cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (1.1 equiv) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2-isopropylphenyl)ethanol.
Section 4: Applications in Medicinal Chemistry and Drug Development
While direct applications of this compound in approved drugs are not widely documented, its structure represents a valuable scaffold for medicinal chemistry exploration. Its potential can be inferred from the extensive biological activities of its isomer, cuminaldehyde, and the utility of other ortho-substituted benzaldehydes in synthesis.
Inferred Biological Potential
Cuminaldehyde (the para-isomer) is a known inhibitor of enzymes like aldose reductase and α-glucosidase and exhibits anti-inflammatory, anti-cancer, and anti-neuropathic effects.[9] It also inhibits the fibrillation of α-synuclein, a key process in neurodegenerative diseases.[9] These activities suggest that the isopropylbenzaldehyde scaffold is biologically relevant. The ortho-isomer could present a different conformational profile to target enzymes, potentially leading to novel selectivity or potency.
Role as a Synthetic Intermediate
Ortho-substituted aromatic compounds are critical components in many pharmaceuticals. The unique steric and electronic environment of this compound makes it a useful precursor for constructing complex molecular architectures. For instance, it has been utilized in photoenolization/Diels-Alder (PEDA) reactions to build complex polycyclic skeletons found in natural antibiotic families like anthrabenzoxocinones.[13]
Caption: Role as an intermediate in complex synthesis.
The steric hindrance that complicates some reactions can be an advantage in others, directing reactions to other parts of a molecule or locking in specific conformations required for biological activity.
Section 5: Handling, Safety, and Storage
As with any laboratory chemical, proper handling of this compound is essential for safety.
GHS Hazard Information
Based on data for the compound and its isomers, the following hazards are identified:
| Hazard Class | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation |
|
| Eye Irritation | H319: Causes serious eye irritation |
|
| Respiratory Irritation | H335: May cause respiratory irritation |
|
Source: GHS classifications for isopropylbenzaldehyde isomers.
Safe Handling and Storage Protocol
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
- 1. 4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 6. US4460794A - Process for continuous production of alkylbenzaldehydes - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
2-Isopropylbenzaldehyde CAS number and structure
An In-Depth Technical Guide to 2-Isopropylbenzaldehyde
Introduction
This compound, a mono-substituted aromatic aldehyde, represents a significant building block in modern organic synthesis. Characterized by an isopropyl group at the ortho position relative to the formyl group, this compound's unique steric and electronic properties make it a subject of interest for researchers in medicinal chemistry, materials science, and fine chemical manufacturing. Unlike its more common para-isomer (cuminaldehyde), the steric hindrance introduced by the adjacent isopropyl group profoundly influences the reactivity of the carbonyl function, offering distinct synthetic opportunities and challenges. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, spectroscopic signature, reactivity, and safe handling protocols, tailored for professionals in drug development and chemical research.
PART 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a benzene ring substituted with a formyl (-CHO) group and an isopropyl [-CH(CH₃)₂] group at the C2 position.
Molecular Formula: C₁₀H₁₂O[3]
Molecular Weight: 148.20 g/mol [3]
The structural arrangement of this compound is depicted below.
Figure 1: Chemical Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 6502-22-3 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Physical Form | Liquid | [1] |
| Purity | ≥95-96% (typical) | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | DTALCVXXATYTQJ-UHFFFAOYSA-N |
PART 2: Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the formylation of isopropylbenzene or the oxidation of 2-isopropylbenzyl alcohol. The choice of synthetic route is often dictated by the desired purity, scale, and availability of starting materials. A common laboratory-scale approach involves the ortho-specific formylation of cumene (isopropylbenzene).
Experimental Protocol: Ortho-Formylation of Cumene
This protocol describes a directed ortho-metalation followed by formylation, a reliable method for introducing a formyl group specifically at the ortho position to an existing alkyl group.
Step 1: Directed Lithiation
-
To a solution of cumene (1.0 eq.) in dry tetrahydrofuran (THF) under an argon atmosphere at -78°C, add sec-Butyllithium (1.1 eq.) dropwise.
-
The solution is stirred at -78°C for 2 hours, then allowed to warm to -20°C and stirred for an additional 3 hours to ensure complete ortho-lithiation. The causality here is that the isopropyl group directs the deprotonation to the sterically accessible ortho position.
Step 2: Formylation
-
The reaction mixture is cooled back down to -78°C.
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) is added dropwise. The choice of DMF as the formylating agent is due to its high reactivity with the lithiated intermediate to form a stable tetrahedral intermediate.
-
The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound. This self-validating system is confirmed by spectroscopic analysis of the final product.
Figure 2: Synthetic workflow for this compound.
PART 3: Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following are the expected spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum provides a clear fingerprint of the molecule.
-
Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm. This significant downfield shift is characteristic of aldehyde protons.[4]
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the region of δ 7.2-7.8 ppm due to ortho and meta coupling.
-
Isopropyl Methine Proton (CH): A septet (or multiplet) is anticipated around δ 3.0-3.5 ppm. The coupling with the six methyl protons causes this splitting pattern.
-
Isopropyl Methyl Protons (CH₃): A doublet will be observed around δ 1.2-1.4 ppm, integrating to six protons. This arises from coupling with the single methine proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm region is indicative of the aldehyde carbonyl carbon.[5]
-
Aromatic Carbons: Signals between δ 125-150 ppm will correspond to the six carbons of the benzene ring. The carbon attached to the isopropyl group will be significantly shifted.
-
Isopropyl Carbons: The methine carbon (CH) will appear around δ 30-35 ppm, and the two equivalent methyl carbons (CH₃) will show a signal around δ 23-25 ppm.[5]
IR (Infrared) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most prominent feature, confirming the presence of the conjugated aldehyde carbonyl group.[4]
-
C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[4]
-
C-H Stretch (Aromatic/Aliphatic): Absorptions above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are for the aliphatic C-H bonds of the isopropyl group.[4]
PART 4: Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the aldehyde functional group, but significantly modulated by the ortho-isopropyl substituent.
-
Electronic Effects: The isopropyl group is a weak electron-donating group (EDG) via induction. This slightly increases the electron density on the aromatic ring and can marginally decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
Steric Hindrance: This is the most critical factor governing the compound's reactivity. The bulky isopropyl group physically obstructs the trajectory of incoming nucleophiles towards the carbonyl carbon. This steric shield makes nucleophilic addition reactions slower and more challenging compared to its para-isomer or benzaldehyde.[6] This effect is a key experimental choice when designing syntheses that require modulated aldehyde reactivity.
Figure 3: Factors influencing the reactivity of this compound.
Common reactions include:
-
Oxidation: Can be oxidized to 2-isopropylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to 2-isopropylbenzyl alcohol using reducing agents such as sodium borohydride.
-
Wittig Reaction: Will undergo olefination, though reaction rates may be slower due to steric hindrance.
PART 5: Applications in Research and Development
The primary utility of this compound is as a specialized intermediate in organic synthesis.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex molecules where the ortho-isopropylbenzaldehyde moiety is a key structural feature. Its modulated reactivity can be exploited for selective transformations in multi-step syntheses.
-
Agrochemicals: Used in the development of novel pesticides and herbicides.
-
Material Science: Employed in the synthesis of polymers and other materials where specific aromatic substitution patterns are required to tune physical properties.
PART 6: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
Causes skin irritation (H315).[3]
-
Causes serious eye irritation/damage (H319/H318).[3]
-
May cause respiratory irritation (H335).[3]
Precautionary Measures:
-
Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.
References
ortho-Isopropylbenzaldehyde physical constants
An In-Depth Technical Guide to o-Isopropylbenzaldehyde
Introduction
ortho-Isopropylbenzaldehyde, systematically named 2-(propan-2-yl)benzaldehyde, is an aromatic aldehyde of interest to researchers and synthetic chemists. Its structure, featuring an isopropyl group at the ortho position relative to the aldehyde, presents unique steric and electronic properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its physical constants, synthesis, spectroscopic characterization, and safe handling, designed for professionals in research and drug development. While data for the ortho-isomer is less abundant than for its para-isomer (cuminaldehyde), this document consolidates available information and provides expert-backed insights into its chemical nature.
Core Identifiers and Properties
A foundational understanding of a chemical entity begins with its key identifiers and physical characteristics. These data are crucial for everything from procurement and inventory management to the design of experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | 2-propan-2-ylbenzaldehyde | [1] |
| CAS Number | 6502-22-3 | [2] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 104 °C at 12.2 mmHg | |
| Flash Point | 91 °C | |
| Density | Data not available for ortho-isomer. (For comparison, p-isopropylbenzaldehyde is ~0.98 g/mL at 20°C) | [3] |
| Refractive Index | Data not available for ortho-isomer. (For comparison, p-isopropylbenzaldehyde is ~1.530 at 20°C) | [3] |
Synthesis of ortho-Isopropylbenzaldehyde
The synthesis of ortho-isopropylbenzaldehyde can be approached through several established methods for aldehyde synthesis. A common and reliable method is the oxidation of the corresponding primary alcohol, 2-isopropylbenzyl alcohol. This method is favored for its relatively mild conditions and good yields.
Experimental Protocol: Oxidation of 2-Isopropylbenzyl Alcohol
This protocol describes a representative procedure for the synthesis of ortho-isopropylbenzaldehyde using pyridinium chlorochromate (PCC) as the oxidizing agent. The choice of PCC is predicated on its selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
Materials:
-
2-Isopropylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-isopropylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane (approx. 5 mL per 1 g of alcohol).
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction mixture will become a dark, heterogeneous slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure ortho-isopropylbenzaldehyde.
-
Drying and Storage: Dry the purified product over anhydrous magnesium sulfate, filter, and store under an inert atmosphere to prevent oxidation.
Spectroscopic Characterization
The structural elucidation of ortho-isopropylbenzaldehyde relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of ortho-isopropylbenzaldehyde is expected to show distinct signals corresponding to the aromatic, aldehydic, and isopropyl protons.
-
Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.2 ppm. This significant downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons (C₆H₄): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.2-7.9 ppm). The ortho-substitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton.
-
Isopropyl Group (CH(CH₃)₂):
-
The methine proton (CH) will appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. Its chemical shift is expected around δ 3.0-3.5 ppm.
-
The two methyl groups (CH₃) will present as a doublet around δ 1.2-1.4 ppm, coupled to the single methine proton.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information on the carbon framework.
-
Carbonyl Carbon (C=O): A highly deshielded signal is expected in the range of δ 190-195 ppm, which is diagnostic for an aldehyde carbonyl carbon.[4]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-150 ppm). The ipso-carbon attached to the aldehyde and the carbon bearing the isopropyl group will have characteristic shifts.
-
Isopropyl Carbons:
-
The methine carbon (CH) is anticipated around δ 30-35 ppm.
-
The two equivalent methyl carbons (CH₃) will show a signal around δ 22-25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl stretch is expected around 1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H stretch of the aldehyde group.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions for the isopropyl group will be present just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
SpectraBase provides access to the vapor phase IR and GC-MS spectra for 2-isopropylbenzaldehyde.[5][6]
Mass Spectrometry (MS)
In mass spectrometry, electron ionization (EI) would lead to a molecular ion peak [M]⁺ at m/z = 148. The fragmentation pattern is expected to show characteristic losses.
-
[M-1]⁺ (m/z 147): Loss of the aldehydic hydrogen.
-
[M-29]⁺ (m/z 119): Loss of the entire CHO group.
-
[M-43]⁺ (m/z 105): Loss of the isopropyl group.
Reactivity and Potential Applications
The reactivity of ortho-isopropylbenzaldehyde is governed by the aldehyde functional group, with modulation from the ortho-isopropyl substituent.
Reactivity Profile
-
Nucleophilic Addition: Like other aldehydes, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Common reactions include the formation of acetals, imines, and cyanohydrins. The ortho-isopropyl group, however, introduces significant steric hindrance, which can reduce reaction rates compared to its meta and para isomers.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-isopropylbenzoic acid using common oxidizing agents such as potassium permanganate or chromic acid.
-
Reduction: Reduction of the aldehyde group to a primary alcohol (2-isopropylbenzyl alcohol) can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form alkenes.
Potential Applications
While specific applications for ortho-isopropylbenzaldehyde are not as widely documented as for its para-isomer (cuminaldehyde), which is used in fragrances and as a precursor to other commercially important compounds[7], its structural motifs suggest potential utility as:
-
A building block in organic synthesis: It can serve as a precursor for the synthesis of more complex molecules in pharmaceutical and materials science research.
-
A ligand precursor: The aldehyde functionality allows for its conversion into Schiff bases, which can act as ligands for metal complexes.
Safety and Handling
ortho-Isopropylbenzaldehyde is classified as a hazardous substance and requires careful handling.
Hazard Identification: [8]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent oxidation.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-isopropylbenzaldehyde [stenutz.eu]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Cuminaldehyde - Wikipedia [en.wikipedia.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Introduction: The Molecular Blueprint of 2-Isopropylbenzaldehyde
An In-depth Technical Guide to the Spectral Analysis of 2-Isopropylbenzaldehyde
This compound (CAS No: 6502-22-3), with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol , is an aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its structure, featuring an isopropyl group ortho to a formyl group on a benzene ring, presents a unique electronic and steric environment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. For researchers in materials science and drug development, a comprehensive understanding of this spectral data is paramount for confirming synthesis, assessing purity, and predicting reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. The substitution pattern of this compound—lacking the symmetry of its para-isomer (cuminaldehyde)—results in a more complex and informative spectrum.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, aromatic, and isopropyl protons. The electronic-withdrawing nature of the aldehyde group and the steric influence of the adjacent isopropyl group are key determinants of the observed chemical shifts.[3]
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | ~10.3 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and resides in a characteristic downfield region.[4][5] |
| Aromatic (Ar-H) | ~7.3 - 7.9 | Multiplet (m) | 4H | ~7-8 | The four aromatic protons are chemically non-equivalent due to the ortho-substitution pattern, leading to a complex multiplet. The proton ortho to the aldehyde is expected to be the most downfield. |
| Isopropyl Methine (-CH) | ~3.3 - 3.5 | Septet (sept) | 1H | ~6.9 | This proton is split by the six equivalent methyl protons (n+1 rule, 6+1=7). Its proximity to the aromatic ring causes a downfield shift.[5] |
| Isopropyl Methyl (-CH₃) | ~1.25 | Doublet (d) | 6H | ~6.9 | The six methyl protons are equivalent and are split by the single methine proton (n+1 rule, 1+1=2), resulting in a characteristic doublet.[5] |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]
-
Data Acquisition: Acquire the spectrum using standard parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum, calibrate the chemical shift scale to the TMS signal (0.00 ppm), and integrate the peaks to determine relative proton ratios.[3]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all ten carbons are expected to be chemically distinct.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | ~192 | The carbonyl carbon is the most deshielded carbon, appearing significantly downfield. |
| Aromatic C-CHO | ~135 | The ipso-carbon attached to the electron-withdrawing aldehyde group. |
| Aromatic C-CH(CH₃)₂ | ~150 | The ipso-carbon attached to the isopropyl group, shifted downfield. |
| Aromatic C-H | ~126 - 134 | Four distinct signals are expected for the aromatic CH carbons. |
| Isopropyl Methine (CH) | ~29 | Aliphatic carbon signal. |
| Isopropyl Methyl (CH₃) | ~23 | Aliphatic carbon signal. |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters. A wider spectral width is required, and a proton-decoupling sequence is used to produce a spectrum of singlets, simplifying interpretation. A greater number of scans is typically necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Diagram: General Workflow for NMR Spectral Analysis
Caption: A generalized workflow for NMR analysis from sample preparation to final structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is dominated by absorptions characteristic of an aromatic aldehyde.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| ~3050 - 3100 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene ring. |
| ~2970, 2870 | Aliphatic C-H Stretch | Medium-Strong | Corresponds to the C-H bonds of the isopropyl group. |
| ~2820, 2720 | Aldehydic C-H Stretch | Medium-Weak | A highly characteristic "Fermi doublet" for aldehydes, confirming the -CHO group.[7][8] |
| ~1700 | Carbonyl (C=O) Stretch | Strong | A very strong and sharp absorption indicative of the aldehyde carbonyl group. The position suggests conjugation with the aromatic ring. |
| ~1600, 1580 | Aromatic C=C Stretch | Medium-Variable | Confirms the aromatic skeleton. |
| ~1465 | Aliphatic C-H Bend | Medium | Bending vibration of the isopropyl group's C-H bonds. |
Data sourced from SpectraBase and general spectroscopic principles.[7][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[6]
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Diagram: Logic for IR Spectrum Interpretation
References
- 1. scbt.com [scbt.com]
- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 8. ias.ac.in [ias.ac.in]
- 9. spectrabase.com [spectrabase.com]
Introduction: Physicochemical Profile of 2-Isopropylbenzaldehyde
An In-depth Technical Guide to the Solubility of 2-Isopropylbenzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key aromatic aldehyde intermediate in various chemical syntheses. The document begins by detailing the fundamental physicochemical properties of the molecule that govern its solubility. It then explores the theoretical principles of intermolecular forces and their role in solvation. A central feature of this guide is a detailed solubility profile of this compound across a spectrum of organic solvent classes, supported by an analysis of the underlying molecular interactions. For researchers and drug development professionals, a robust, step-by-step experimental protocol for the quantitative determination of solubility using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) is provided. This guide aims to serve as a critical resource, blending theoretical knowledge with practical, field-proven methodologies to support advanced research and development.
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl (-CHO) group and an isopropyl group at the ortho position. Understanding its molecular structure is paramount to predicting its behavior in various solvents.
Molecular Structure:
-
Formula: C₁₀H₁₂O[1]
-
Molecular Weight: 148.20 g/mol [1]
-
Core Components:
-
Aromatic Ring: A large, nonpolar benzene ring that favors interactions with nonpolar solvents through van der Waals forces.
-
Aldehyde Group (-CHO): A polar functional group containing an electronegative oxygen atom. This group can act as a hydrogen bond acceptor but not a donor. It is the primary site for dipole-dipole interactions.
-
Isopropyl Group (-CH(CH₃)₂): A bulky, nonpolar alkyl group that further enhances the molecule's lipophilic ("fat-loving") character.
-
The presence of both a large nonpolar backbone and a moderately polar aldehyde group gives this compound a predominantly nonpolar character. Its solubility is therefore expected to be poor in highly polar solvents like water but favorable in solvents with low to moderate polarity.
Guiding Principles of Solubility
The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that occur between all molecules. They are the dominant force in nonpolar compounds and are significant for the large aromatic and isopropyl portions of this compound.
-
Dipole-Dipole Interactions: These occur between polar molecules. The aldehyde group's permanent dipole allows it to interact favorably with other polar solvent molecules like acetone or dichloromethane.
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). While this compound cannot donate a hydrogen bond, its aldehyde oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents like ethanol.
Solubility Profile in Common Organic Solvents
While specific quantitative data for the 2-isomer is not widely published, extensive qualitative data for the closely related 4-isopropylbenzaldehyde (cuminaldehyde) provides a reliable proxy for its general behavior. The molecule is broadly described as soluble in most organic solvents and oils but insoluble in water.[3][4][5][6]
Qualitative and Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in various organic solvents, categorized by class.
| Solvent | Solvent Class | Expected Solubility | Primary Intermolecular Forces |
| Water | Polar Protic | Insoluble [3][5][6] | H-Bonding, Dipole-Dipole |
| Methanol | Polar Protic | Soluble / Miscible | H-Bonding (Acceptor), Dipole-Dipole |
| Ethanol | Polar Protic | Miscible [3][4][5] | H-Bonding (Acceptor), Dipole-Dipole |
| Acetone | Polar Aprotic | Soluble / Miscible | Dipole-Dipole, Van der Waals |
| Dichloromethane | Polar Aprotic | Soluble / Miscible | Dipole-Dipole, Van der Waals |
| Diethyl Ether | Weakly Polar | Soluble / Miscible [4] | Dipole-Dipole, Van der Waals |
| Toluene | Nonpolar Aromatic | Soluble / Miscible | Van der Waals |
| Hexane | Nonpolar Aliphatic | Soluble / Miscible | Van der Waals |
Analysis of Solubility Trends
-
Insolubility in Water: The large, nonpolar surface area of the benzene ring and isopropyl group dominates the molecule's character. Water, a highly polar, hydrogen-bonded solvent, cannot form sufficiently strong interactions with this compound to overcome its own cohesive energy, leading to insolubility.[4]
-
High Solubility in Alcohols (Ethanol, Methanol): Although alcohols are polar and engage in strong self-hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with the nonpolar parts of this compound. Furthermore, the aldehyde's oxygen can act as a hydrogen bond acceptor with the alcohol's hydroxyl group, facilitating miscibility.[3][4]
-
Excellent Solubility in Aprotic and Nonpolar Solvents: In solvents like dichloromethane, toluene, and hexane, the primary intermolecular forces are dipole-dipole and/or van der Waals forces. These forces are highly compatible with the molecular structure of this compound, allowing it to dissolve readily. The "like dissolves like" principle is clearly demonstrated here.
Experimental Protocol: Quantitative Determination of Solubility
For applications in drug development and process chemistry, a precise quantitative measure of solubility is often required. The following protocol describes the isothermal equilibrium method, a gold standard for determining the thermodynamic solubility of a compound.
Principle of the Isothermal Equilibrium Method
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured using a calibrated analytical technique, such as HPLC.
Materials and Instrumentation
-
Solute: this compound (analytical standard grade)
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with a UV detector, autosampler, and column oven[7]
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
-
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a 2 mL glass vial. The key is to ensure solid (or undissolved liquid) solute remains after equilibrium, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Based on an estimated solubility, dilute the filtrate with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. An accurate dilution factor is essential for the final calculation.
Analytical Quantification (HPLC Method)
A reverse-phase HPLC method with UV detection is highly suitable for quantifying aromatic aldehydes.[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, 70:30 (v/v) Acetonitrile:Water.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength of high absorbance for benzaldehydes, typically around 254 nm or 280 nm.[7][8]
-
Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of at least five calibration standards by serial dilution of the stock solution.
-
Inject the standards into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c).
-
-
Sample Analysis: Inject the diluted sample filtrate into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve's regression equation to calculate the concentration in the diluted sample. Then, account for the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or mol/L).
Workflow Visualization
Caption: Workflow for quantitative solubility determination.
Implications for Research and Drug Development
-
Reaction Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents to ensure that reactants are in the same phase, which is necessary for chemical reactions to proceed efficiently.
-
Purification: Solubility data guides the choice of solvent systems for crystallization, a common technique for purifying solid compounds, and for liquid-liquid extraction.
-
Formulation Science: In drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is fundamental to developing stable and effective formulations.
-
Analytical Method Development: Choosing the correct diluent for analytical samples requires knowing where the compound is freely soluble to ensure accurate and reproducible results.
Conclusion
This compound exhibits solubility characteristics typical of a largely nonpolar molecule with a single polar functional group. It is effectively insoluble in water but demonstrates high solubility and miscibility in a wide range of common organic solvents, from polar protic alcohols like ethanol to nonpolar hydrocarbons like toluene. This behavior is dictated by the interplay of van der Waals forces, dipole-dipole interactions, and its capacity to act as a hydrogen bond acceptor. For precise applications, the isothermal equilibrium method combined with HPLC analysis provides a reliable framework for quantifying its solubility, yielding critical data for chemical synthesis, purification, and formulation.
References
- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cuminaldehyde | 122-03-2 [chemicalbook.com]
- 6. Cuminaldehyde - American Chemical Society [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Isopropylbenzaldehyde from Isopropylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-isopropylbenzaldehyde from isopropylbenzene (cumene). It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the core chemical principles, offers detailed experimental protocols, and discusses the nuances of various synthetic strategies, including direct oxidation and formylation reactions. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
This compound, a substituted aromatic aldehyde, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its molecular structure, featuring a sterically hindered aldehyde group ortho to a bulky isopropyl group, presents unique challenges and opportunities in synthetic chemistry. The selective synthesis of the ortho-isomer from the readily available starting material, isopropylbenzene, is a topic of significant interest in industrial and academic research. This guide will explore the primary methodologies for achieving this transformation, focusing on practical application and mechanistic understanding.
Significance of this compound
The ortho-isopropylbenzaldehyde moiety is a key structural motif in various biologically active molecules. Its presence can influence the pharmacological profile of a compound by modulating its steric and electronic properties, thereby affecting receptor binding and metabolic stability. Consequently, efficient and selective access to this building block is crucial for the development of new chemical entities.
Synthetic Strategies
The synthesis of this compound from isopropylbenzene can be broadly categorized into two main approaches:
-
Direct Oxidation: This involves the selective oxidation of one of the methyl groups of the isopropyl substituent.
-
Formylation: This entails the direct introduction of a formyl group (-CHO) onto the aromatic ring of isopropylbenzene.
Each strategy possesses distinct advantages and challenges, which will be discussed in detail in the following sections.
Direct Oxidation of Isopropylbenzene
The direct, regioselective oxidation of an unactivated C-H bond in the isopropyl group of cumene to an aldehyde is a challenging transformation. The benzylic position is prone to over-oxidation to the corresponding carboxylic acid or cleavage of the isopropyl group. However, catalytic systems have been developed to achieve this conversion with moderate success.
Catalytic Aerial Oxidation
One promising approach involves the use of transition metal catalysts in the presence of air or oxygen as the oxidant. Cobalt and manganese-based catalysts, often in combination with bromine promoters, have been investigated for the aerial oxidation of substituted toluenes and other alkylbenzenes.
3.1.1. Reaction Mechanism
The mechanism of this reaction is believed to proceed through a free-radical chain process. The metal catalyst facilitates the formation of a benzyl radical, which then reacts with oxygen to form a peroxy radical. This intermediate can then be converted to the aldehyde through a series of steps. The selectivity towards the aldehyde is highly dependent on the reaction conditions and the catalyst system employed.
Caption: Simplified mechanism of catalytic aerial oxidation.
3.1.2. Experimental Protocol: Co/Mn/Br Catalyzed Oxidation
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Isopropylbenzene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (solvent)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charge the autoclave with isopropylbenzene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and acetic acid.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with air or a mixture of oxygen and nitrogen.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the pressure and temperature for the specified reaction time.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture is then worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove the acetic acid and catalyst salts.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to isolate this compound.
| Parameter | Typical Range |
| Temperature | 100 - 150 °C |
| Pressure | 10 - 40 bar |
| Catalyst Loading | 0.1 - 2 mol% |
| Reaction Time | 2 - 8 hours |
| Yield | Variable, often moderate |
| Selectivity | Moderate to good |
Table 1: Typical reaction parameters for Co/Mn/Br catalyzed oxidation.
Formylation of Isopropylbenzene
Formylation reactions introduce a formyl group directly onto the aromatic ring and are generally more regioselective than direct oxidation methods for producing aryl aldehydes. The isopropyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, formylation of isopropylbenzene typically yields a mixture of this compound and 4-isopropylbenzaldehyde.
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.[1][2] This reaction is typically performed under high pressure.[3][4][5]
4.1.1. Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic formyl cation intermediate, [CHO]⁺, which then attacks the electron-rich aromatic ring of isopropylbenzene.[2]
Caption: Gattermann-Koch reaction mechanism.
4.1.2. Experimental Protocol: Gattermann-Koch Formylation
Disclaimer: This reaction involves highly toxic and corrosive gases (CO and HCl) and should only be performed by trained personnel in a specialized high-pressure laboratory.
Materials:
-
Isopropylbenzene
-
Aluminum chloride (anhydrous)
-
Copper(I) chloride
-
Carbon monoxide (high pressure)
-
Hydrogen chloride (anhydrous gas)
-
Inert solvent (e.g., dichloromethane or benzene)
Procedure:
-
A high-pressure reactor is charged with anhydrous aluminum chloride, copper(I) chloride, and the inert solvent under an inert atmosphere.
-
The reactor is cooled, and isopropylbenzene is added.
-
A mixture of carbon monoxide and hydrogen chloride gas is introduced into the reactor to the desired pressure.
-
The reaction is stirred at a controlled temperature (often low to ambient) for several hours.
-
After the reaction is complete, the pressure is carefully released, and the reaction mixture is quenched by pouring it onto ice and water.
-
The organic layer is separated, washed with water and brine, and dried.
-
The solvent is removed, and the resulting mixture of isomeric aldehydes is separated by fractional distillation or chromatography.
| Parameter | Typical Range |
| Temperature | 0 - 50 °C |
| CO Pressure | 50 - 200 atm |
| HCl Pressure | 50 - 150 atm |
| Catalyst | AlCl₃, CuCl |
| Reaction Time | 4 - 12 hours |
| Isomer Ratio (o:p) | Variable, often para-major |
Table 2: Typical reaction parameters for Gattermann-Koch formylation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another important formylation method that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9] This method is generally milder than the Gattermann-Koch reaction and is suitable for electron-rich aromatic compounds.
4.2.1. Reaction Mechanism
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion).[8] The electron-rich isopropylbenzene then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde.[9]
Caption: Vilsmeier-Haack reaction workflow.
4.2.2. Experimental Protocol: Vilsmeier-Haack Formylation
Disclaimer: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed under anhydrous conditions in a well-ventilated fume hood.
Materials:
-
Isopropylbenzene
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Aqueous sodium acetate or sodium bicarbonate solution for workup
Procedure:
-
To a cooled (0 °C) solution of isopropylbenzene in the inert solvent, add anhydrous DMF.
-
Slowly add phosphorus oxychloride to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature or gently heat to a specified temperature (e.g., 50-80 °C) and stir for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it into a stirred mixture of ice and aqueous sodium acetate or sodium bicarbonate solution.
-
Continue stirring until the hydrolysis is complete.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to separate the isomers.
| Parameter | Typical Range |
| Temperature | 0 - 80 °C |
| Reagents | DMF, POCl₃ |
| Reaction Time | 2 - 24 hours |
| Yield | Good to excellent |
| Isomer Ratio (o:p) | Influenced by sterics and electronics |
Table 3: Typical reaction parameters for Vilsmeier-Haack formylation.
Alternative Synthetic Routes
Friedel-Crafts Acylation followed by Reduction
An alternative, though longer, route involves the Friedel-Crafts acylation of isopropylbenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form an isopropylacetophenone.[10][11] The resulting ketone can then be converted to the aldehyde. This approach can offer better control over regioselectivity. The subsequent reduction of the ketone to an alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.[10][12]
Caption: Friedel-Crafts acylation followed by oxidation.
Purification and Characterization
The final step in the synthesis of this compound is its purification and characterization.
Purification
-
Fractional Distillation: Due to the difference in boiling points between the ortho- and para-isomers, fractional distillation under reduced pressure is a common method for their separation.
-
Column Chromatography: For smaller scale preparations or for achieving very high purity, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can be used to determine the isomeric purity.
-
Infrared (IR) Spectroscopy: Shows the characteristic C=O stretching frequency of the aldehyde group.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials. It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from isopropylbenzene can be achieved through several synthetic routes, each with its own set of advantages and limitations. Direct oxidation methods offer a more atom-economical approach but often suffer from lower selectivity. Formylation reactions, particularly the Vilsmeier-Haack reaction, generally provide higher yields and better control over the reaction, although they may require separation of isomers. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to successfully obtaining the target compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
An In-depth Technical Guide to 2-Isopropylbenzaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-isopropylbenzaldehyde (CAS No: 6502-22-3), a key aromatic aldehyde intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, key chemical reactions, and safety protocols. Emphasis is placed on the causality behind synthetic choices and the practical application of this compound as a versatile building block in organic synthesis. This guide includes detailed, self-validating experimental protocols and visual diagrams to facilitate understanding and replication of critical chemical transformations.
Introduction: Nomenclature and Structural Elucidation
This compound, systematically named 2-(propan-2-yl)benzaldehyde according to IUPAC nomenclature, is an organic compound featuring a benzaldehyde moiety substituted at the ortho-position with an isopropyl group.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and make it a valuable precursor in the synthesis of more complex molecules.
The molecular formula is C₁₀H₁₂O, and it has a molecular weight of approximately 148.20 g/mol .[1][2] The presence of the bulky isopropyl group adjacent to the aldehyde functionality sterically hinders the carbonyl group, which can be strategically exploited to control selectivity in certain chemical reactions compared to its less hindered para-isomer, cuminaldehyde.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory or industrial setting.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for planning reactions, purifications (e.g., distillation), and for appropriate storage.
| Property | Value | Source(s) |
| CAS Number | 6502-22-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Liquid | [3] |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
| InChI Key | DTALCVXXATYTQJ-UHFFFAOYSA-N | [1][3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[1][4]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3] Some suppliers also list H302 (Harmful if swallowed).[1][4][5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4][5]
Expert Insight: The requirement to store under an inert atmosphere is crucial.[3] Like many aldehydes, this compound is susceptible to air oxidation, where it can slowly convert to the corresponding carboxylic acid (2-isopropylbenzoic acid).[6] This degradation not only reduces the purity of the starting material but can introduce an acidic impurity that may interfere with subsequent base-sensitive reactions.
Synthesis and Manufacturing
While various methods for the synthesis of substituted benzaldehydes exist, a common conceptual pathway for this compound involves the formylation of cumene (isopropylbenzene) or oxidation of 2-isopropylbenzyl alcohol. The choice of a specific route in a drug development context is governed by factors such as precursor availability, scalability, yield, and purity of the final product.
A generalized workflow for a multi-step synthesis, common in pharmaceutical intermediate production, is outlined below.
Caption: Generalized workflow for synthesis and quality control.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following data represent the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While specific spectra for the ortho-isomer are not as widely published as for the para-isomer (cuminaldehyde), the expected chemical shifts can be reliably predicted based on standard substituent effects.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.2 ppm. This region is highly characteristic of aromatic aldehydes.[7]
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.9 ppm, integrating to 4H. The ortho-substitution pattern breaks the symmetry seen in the para-isomer, leading to more complex splitting.
-
Isopropyl Methine (-CH(CH₃)₂): A septet (or multiplet) expected around δ 3.0-3.5 ppm, integrating to 1H.
-
Isopropyl Methyl (-CH(CH₃)₂): A doublet expected around δ 1.2-1.4 ppm, integrating to 6H.[7]
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A highly deshielded signal expected around δ 191-195 ppm.[8] This is a definitive peak for an aldehyde.
-
Aromatic Carbons: Multiple signals between δ 125-150 ppm. The carbon attached to the aldehyde (C1) and the carbon attached to the isopropyl group (C2) will be quaternary and show distinct shifts.
-
Isopropyl Carbons: Two signals, one for the methine carbon (~δ 30-35 ppm) and one for the two equivalent methyl carbons (~δ 22-25 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde.
-
C-H Stretch (Aldehyde): Two characteristic, medium-weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is often referred to as a "Fermi doublet" and is highly diagnostic for an aldehyde.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (Ortho-disubstituted): A strong band around 745-785 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate whose reactivity is dominated by the aldehyde functional group.[9] Its utility in drug development stems from its ability to serve as a scaffold upon which further molecular complexity can be built.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental and reliable transformation. This reaction is often a key step in synthesizing pharmaceutical intermediates.
Caption: Oxidation of this compound.
Protocol: Oxidation using Potassium Permanganate
This protocol describes a robust, classic method for oxidizing an aromatic aldehyde.[10] The choice of an alkaline medium prevents the formation of acidic byproducts that could complicate the workup.
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (10.0 g, 67.5 mmol) in 150 mL of a 1:1 mixture of acetone and water.
-
Reagent Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, 12.8 g, 81.0 mmol) in 100 mL of water dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Causality: The slow addition of the oxidant controls the exothermicity of the reaction. Acetone is used as a co-solvent to improve the solubility of the organic starting material in the aqueous medium.
-
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with a small amount of hot water.
-
Isolation: Transfer the clear, colorless filtrate to a beaker and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 2-isopropylbenzoic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Grignard Reaction for Alcohol Synthesis
The Grignard reaction is a cornerstone of C-C bond formation, allowing for the synthesis of secondary alcohols from aldehydes.[11][12][13] This is a critical transformation for building the carbon skeleton of drug candidates.
The mechanism involves the nucleophilic attack of the organomagnesium reagent on the electrophilic carbonyl carbon.[14][15]
Caption: Grignard reaction pathway with this compound.
Protocol: Synthesis of 1-(2-isopropylphenyl)ethanol
This protocol details the reaction with methylmagnesium bromide to form a secondary alcohol.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: In the flask, place a solution of this compound (7.4 g, 50 mmol) in 100 mL of anhydrous diethyl ether.
-
Grignard Addition: Charge the dropping funnel with methylmagnesium bromide (20 mL of a 3.0 M solution in diethyl ether, 60 mmol). Add the Grignard reagent dropwise to the stirred aldehyde solution over 30 minutes. Maintain the temperature at 0°C using an ice bath.
-
Trustworthiness: The use of anhydrous solvents and an inert atmosphere is non-negotiable. Grignard reagents are potent bases and will be quenched by even trace amounts of water, halting the desired reaction.[14]
-
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Work-up (Quenching): Cool the flask back to 0°C and slowly add 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.
-
Expertise: Using saturated NH₄Cl is a standard and gentle method for quenching Grignard reactions. It avoids the use of strong acids which could promote side reactions (e.g., dehydration) of the newly formed alcohol.
-
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary alcohol.
Other Key Reactions
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary or tertiary amine. This is a highly valuable reaction in medicinal chemistry for introducing nitrogen-containing functional groups.
-
Wittig Reaction: Reaction with a phosphorus ylide to convert the aldehyde into an alkene, providing a powerful method for C=C double bond formation.
-
Aldol and Claisen-Schmidt Condensations: Base-catalyzed condensation reactions with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds, which are themselves versatile synthetic intermediates.[16]
Conclusion
This compound is a synthetically valuable intermediate characterized by the sterically influential ortho-isopropyl group. Its well-defined reactivity, centered on the aldehyde functional group, allows for predictable and controllable transformations into a wide array of more complex structures, including carboxylic acids, secondary alcohols, amines, and alkenes. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers in organic synthesis and drug development with the foundational knowledge required to effectively and safely utilize this compound as a key building block in their research endeavors.
References
- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 6502-22-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. evobiosystems.com [evobiosystems.com]
- 10. scribd.com [scribd.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to 2-Isopropylbenzaldehyde: Commercial Availability, Synthesis, and Applications in Research and Development
This in-depth technical guide provides a comprehensive overview of 2-Isopropylbenzaldehyde (CAS No. 6502-22-3), a valuable aromatic aldehyde for researchers, scientists, and professionals in drug development. This document explores its commercial availability, potential synthetic pathways, applications as a chemical intermediate, and robust analytical methods for quality control.
Introduction to this compound: A Versatile Chemical Intermediate
This compound, with the chemical formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol , is an aromatic aldehyde characterized by an isopropyl group at the ortho position of the benzaldehyde ring.[1] This substitution pattern imparts specific steric and electronic properties that make it a unique building block in organic synthesis. While its isomers, particularly 4-isopropylbenzaldehyde (cuminaldehyde), are more widely studied, this compound offers distinct reactivity and is gaining interest in various chemical applications, including the synthesis of novel pharmaceutical intermediates.[2][3]
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. When procuring this chemical, it is crucial to consider purity, available quantities, and supplier specifications to ensure the integrity of subsequent experimental work.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number/CAS No. | Typical Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich | AMBH6FD7F9B6 (Ambeed) | ≥95% | Liquid | Inert atmosphere, 2-8°C |
| Santa Cruz Biotechnology | sc-280004 / 6502-22-3 | Not specified; refer to CoA[4] | Liquid | Not specified |
| Oakwood Chemical | 022363 / 6502-22-3 | Not specified | Not specified | Not specified |
| ChemScene | CS-W019200 / 6502-22-3 | ≥96%[5] | Not specified | 4°C, stored under nitrogen[5] |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[4]
Synthesis and Potential Commercial Production Routes
While detailed industrial-scale synthesis processes specifically for this compound are not extensively published, potential manufacturing routes can be inferred from established methods for related benzaldehydes. The primary challenge in synthesizing the ortho-isomer is achieving high selectivity over the more thermodynamically stable para-isomer.
A plausible synthetic approach involves the oxidation of the corresponding precursor, 2-isopropylbenzyl alcohol. This transformation is a common and generally high-yielding reaction in organic synthesis.[6][7][8]
Another potential, though less direct, route is the formylation of isopropylbenzene. However, this method typically yields a mixture of isomers, with the para-isomer being the major product due to steric hindrance at the ortho position.
Applications in Drug Discovery and Development
Benzaldehyde and its derivatives are recognized as important intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][9] The aldehyde functional group is highly versatile, participating in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are crucial for building molecular complexity.
While specific examples of this compound in late-stage clinical candidates or marketed drugs are not abundant in publicly available literature, its utility can be projected based on the pharmacological activities of structurally related compounds. For instance, various substituted benzaldehydes have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties.[2][10] The unique steric hindrance provided by the ortho-isopropyl group can be strategically employed by medicinal chemists to modulate the pharmacological profile of a lead compound, potentially improving selectivity or metabolic stability.
Derivatives of other benzaldehydes have shown promise in targeting various biological pathways. For example, some have been explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival.[11] The exploration of this compound as a scaffold in such contexts could yield novel therapeutic agents.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is paramount for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.
Table 2: Recommended Analytical Methods for Quality Control
| Technique | Purpose | Key Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities, and isomer differentiation. | Column: Non-polar (e.g., DB-5ms). Injector Temp: 250°C. Oven Program: Gradient elution (e.g., 50°C to 250°C). Detector: Mass Spectrometer (Scan or SIM mode).[12][13][14][15] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of non-volatile impurities. | Column: Reversed-phase (e.g., C18). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at ~254 nm.[16][17][18][19] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of isomeric impurities. | Solvent: CDCl₃. Expected ¹H NMR signals for the aromatic protons, aldehyde proton, isopropyl methine, and methyl groups.[20][21][22][23] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.[24] |
Experimental Protocol: Purity Assessment by GC-MS
The following is a general protocol for the purity assessment of this compound. This should be adapted and validated for specific instrumentation and laboratory conditions.
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in a suitable solvent (e.g., hexane or dichloromethane).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to a final concentration within the calibration range.
3. GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of the standards and sample onto the GC-MS system.
-
Utilize a temperature gradient program that allows for the separation of the main component from potential impurities and isomers.
-
Acquire data in full scan mode for impurity identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Data Analysis:
-
Generate a calibration curve from the standard injections.
-
Determine the concentration of this compound in the sample and calculate the purity.
-
Identify any impurities by comparing their mass spectra to spectral libraries.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[25]
Conclusion
This compound is a commercially available chemical intermediate with significant potential for application in drug discovery and the broader chemical industry. Its unique ortho-substituted structure offers a valuable tool for chemists to introduce specific steric and electronic features into target molecules. While its full potential is still being explored, the availability of this compound from various suppliers and the established analytical methods for its quality control pave the way for its increased use in innovative research and development projects.
References
- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lakeland.edu [lakeland.edu]
- 9. nbinno.com [nbinno.com]
- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities | MDPI [mdpi.com]
- 11. jddtonline.info [jddtonline.info]
- 12. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Cuminaldehyde(122-03-2) 1H NMR [m.chemicalbook.com]
- 21. hmdb.ca [hmdb.ca]
- 22. Solved label the 1H & 13C NMR Spectrum for | Chegg.com [chegg.com]
- 23. rsc.org [rsc.org]
- 24. spectrabase.com [spectrabase.com]
- 25. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Isopropylbenzaldehyde
Introduction: 2-Isopropylbenzaldehyde (CAS No: 6502-22-3; Molecular Formula: C₁₀H₁₂O) is an aromatic aldehyde utilized as a key intermediate in organic synthesis, particularly within pharmaceutical and specialty chemical development.[1][2][] Its specific molecular structure presents a unique reactivity profile that is valuable to researchers. However, this reactivity also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory.
Section 1: Hazard Identification and GHS Classification
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several significant hazard warnings that dictate its handling procedures. The primary hazards are summarized below.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Irritation | 3 | H335 | May cause respiratory irritation |
| Data sourced from PubChem GHS Classification.[1] |
Causality and Implications:
-
H302 - Harmful if swallowed: This classification indicates significant systemic toxicity upon ingestion. The causality lies in the compound's ability to be absorbed and interfere with biological processes. Therefore, all measures to prevent accidental ingestion, such as strictly prohibiting eating or drinking in the laboratory, are critical.[4]
-
H315 - Causes skin irritation: Prolonged or repeated contact with the skin can lead to inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.
-
H318 - Causes serious eye damage: This is the most severe hazard associated with this compound. The chemical's properties can lead to irreversible damage to the cornea and other eye tissues upon contact. This mandates the stringent use of chemical splash goggles and, for higher-risk procedures, a face shield.[4]
-
H335 - May cause respiratory irritation: The compound's volatility allows it to be inhaled, where it can irritate the mucous membranes of the respiratory tract. The primary preventative measure is to handle the chemical exclusively within a certified chemical fume hood.[4][5]
Furthermore, the isomeric compound, 4-isopropylbenzaldehyde, is classified as a combustible liquid.[6] While specific flammability data for the 2-isomer is less available, it is scientifically prudent to treat it with similar caution by eliminating all potential ignition sources during handling and storage.
Section 2: Exposure Control and Personal Protection
Controlling exposure is achieved through a multi-layered approach known as the "Hierarchy of Controls." This methodology prioritizes engineering and administrative solutions over personal protective equipment (PPE), as they are more effective at protecting all personnel in a given area.
Caption: Hierarchy of Controls applied to chemical handling.
Engineering Controls: The primary engineering control for this compound is the mandatory use of a properly functioning chemical fume hood. This captures vapors at the source, preventing inhalation and minimizing concentrations in the laboratory air.[4][5] Safety showers and eyewash stations must be readily accessible and tested regularly.[6]
Administrative Controls:
-
Develop and enforce Standard Operating Procedures (SOPs) specific to the handling of this chemical.
-
Ensure all personnel receive documented training on the hazards and handling procedures.
-
Prohibit eating, drinking, smoking, and the application of cosmetics in all areas where this chemical is handled or stored.[4]
-
Practice good industrial hygiene, including thorough hand washing with soap and water after handling the chemical and before leaving the laboratory.[6]
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls listed above.
| Body Part | Required PPE | Rationale & Specifications |
| Eyes/Face | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). Face shield for splash risks. | Essential to mitigate the H318 hazard (serious eye damage). A face shield provides an additional layer of protection during transfers or heating.[4][5] |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile). Flame-resistant lab coat. | Prevents skin irritation (H315). Always check the glove manufacturer's data for chemical compatibility and breakthrough times.[5][7] |
| Respiratory | Not required under normal use within a fume hood. | For emergencies (e.g., large spills) or if engineering controls fail, a full-face respirator with organic vapor cartridges is necessary.[4] |
Section 3: Safe Handling, Storage, and Disposal
Handling Protocol:
-
Before use, consult the Safety Data Sheet (SDS) and the lab-specific SOP.
-
Conduct all operations, including weighing and transferring, inside a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid all contact with eyes, skin, and clothing. Do not breathe vapors.[5]
-
Keep away from all sources of ignition, including heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Use non-sparking tools for transfers if necessary.[4]
Storage Protocol:
-
Store in a tightly closed, properly labeled container.
-
The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.[4][6]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong bases, as these can trigger vigorous or hazardous reactions.[6][8]
-
While not universally required, related aldehydes are known to be air-sensitive.[9] To maintain purity and prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.
Disposal Considerations: Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Never pour this chemical down the drain.[6]
-
All disposal must be conducted through an approved waste disposal company, adhering to all local, state, and federal regulations.
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[4]
-
Skin Contact: Remove all contaminated clothing at once. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with large volumes of water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeball. Remove contact lenses if it is safe to do so. Seek immediate medical attention. [4][5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Call a physician or a poison control center immediately for guidance.[10]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). Water spray can be used to cool containers.[4][6]
-
Unsuitable Media: Avoid using a solid stream of water, as it may scatter and spread the burning liquid.[6]
-
Specific Hazards: Combustion will produce toxic carbon oxides (CO, CO₂).[6] Vapors are heavier than air and may travel to an ignition source. Containers may explode if heated.[6]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
Accidental Release (Spill) Protocol: The following workflow provides a systematic approach to managing a spill of this compound in a laboratory setting.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Immediately alert others in the area. Evacuate all non-essential personnel.
-
Control & Ventilate: Remove all ignition sources and ensure the fume hood is operating correctly.[6]
-
Protect: Don the appropriate PPE as outlined in the workflow diagram.
-
Contain: Cover the spill with a non-combustible, inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[10]
-
Collect: Once fully absorbed, carefully scoop the material into a suitable container for hazardous waste. Label the container clearly.
-
Decontaminate: Clean the spill surface as per your laboratory's SOP.
-
Dispose: Seal the waste container and manage it for disposal through your institution's EHS department.
References
- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. nbinno.com [nbinno.com]
- 10. vigon.com [vigon.com]
An In-Depth Technical Guide to the Natural Occurrence of Isopropylbenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of isopropylbenzaldehyde isomers, with a primary focus on the para-isomer, 4-isopropylbenzaldehyde (cuminaldehyde), a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Due to a notable lack of documented natural sources for 2-isopropylbenzaldehyde and 3-isopropylbenzaldehyde in publicly available scientific literature, this guide will predominantly detail the well-established presence of cuminaldehyde in the plant kingdom. We will delve into its primary botanical sources, provide quantitative data on its concentration in various essential oils, and elucidate its biosynthetic pathway. Furthermore, this guide offers detailed, field-proven protocols for the extraction, isolation, and quantification of cuminaldehyde from natural matrices, employing standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and the development of new therapeutic agents.
Introduction to Isopropylbenzaldehyde Isomers
Isopropylbenzaldehydes are a group of aromatic organic compounds with the chemical formula C₁₀H₁₂O. They consist of a benzene ring substituted with both a formyl group (-CHO) and an isopropyl group (-CH(CH₃)₂). The positional isomerism of the isopropyl group relative to the aldehyde function gives rise to three distinct isomers: this compound (ortho-), 3-isopropylbenzaldehyde (meta-), and 4-isopropylbenzaldehyde (para-).
Methodological & Application
Application Note: Regioselective Synthesis of 2-Isopropylbenzaldehyde via Directed ortho-Metalation
Abstract
This technical guide provides a comprehensive, multi-step protocol for the synthesis of 2-isopropylbenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and materials science research. The core of this synthesis is a Directed ortho-Metalation (DoM) reaction, which leverages the powerful directing ability of a tertiary amide group to achieve high regioselectivity. We present a robust and reliable pathway that proceeds through the formation of a tertiary alcohol intermediate, followed by a dehydration-reduction sequence and final conversion of the amide to the target aldehyde. This note details the underlying mechanisms, provides step-by-step experimental protocols, and explains the critical parameters and chemical reasoning behind each procedural choice, ensuring a reproducible and scalable synthesis.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1] It overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, positioning it to deprotonate the adjacent ortho proton with high kinetic acidity.[2] This process generates a stabilized aryllithium intermediate exclusively at the ortho position, which can then be quenched with a wide range of electrophiles.[1]
The tertiary amide (e.g., -CONR₂) is one of the most potent DMGs due to its strong Lewis basicity and ability to form a stable six-membered chelate with the lithium cation during the deprotonation step.[3] This guide utilizes N,N-dimethylbenzamide as the starting material to exemplify this precise and efficient synthetic tool.
Overall Synthetic Strategy
The direct, one-step introduction of an isopropyl group at the ortho position of benzaldehyde is challenging due to the reactivity of the aldehyde functional group with organolithium reagents. Therefore, a robust, multi-step synthesis is employed, beginning with the DoM of N,N-dimethylbenzamide.
The chosen pathway involves three primary stages:
-
DoM and Alkylation: ortho-lithiation of N,N-dimethylbenzamide followed by an electrophilic quench with acetone to create a tertiary alcohol.
-
Isopropyl Group Formation: A two-step sequence of acid-catalyzed dehydration to form an isopropenyl intermediate, followed by catalytic hydrogenation to yield the saturated isopropyl group.
-
Amide-to-Aldehyde Conversion: Selective transformation of the tertiary amide into the target this compound.
References
Application Note: Grignard Reaction with 2-Isopropylbenzonitrile for the Synthesis of Hindered Ketones
Abstract & Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency. Its application in the reaction of organomagnesium halides with nitriles provides a robust pathway to synthesizing ketones, which are crucial intermediates in medicinal chemistry and materials science.[1][2][3] However, this transformation faces significant challenges when applied to sterically hindered substrates. 2-Isopropylbenzonitrile presents a classic case of steric impediment, where the bulky isopropyl group ortho to the nitrile moiety shields the electrophilic carbon from nucleophilic attack. This steric hindrance can lead to sluggish reaction rates, low conversion, and diminished yields under standard Grignard conditions.[4]
This application note provides a comprehensive guide to successfully performing the Grignard reaction with 2-isopropylbenzonitrile. We will delve into the mechanistic nuances imposed by steric hindrance and present a detailed, field-proven protocol utilizing zinc chloride (ZnCl₂) catalysis to overcome these challenges, enabling high-yield synthesis of the corresponding hindered ketone.[5][6][7] This guide is designed to provide researchers with both the theoretical understanding and the practical steps required for successful synthesis, optimization, and troubleshooting.
Mechanism and Stereoelectronic Considerations
The Uncatalyzed Pathway and its Limitations
The standard Grignard reaction with a nitrile proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile (R'-C≡N).[3][8] This addition forms a rigid, negatively charged imine-magnesium salt intermediate. This intermediate is stable and does not react further with another equivalent of the Grignard reagent, a key feature that allows for the isolation of a ketone after workup.[8] Subsequent hydrolysis of the imine salt with aqueous acid liberates the final ketone product.[1][9]
However, in the case of 2-isopropylbenzonitrile, the large isopropyl group sterically clashes with the incoming Grignard reagent and the solvent sphere surrounding it. This raises the activation energy of the nucleophilic addition step, dramatically slowing the reaction rate and often resulting in low or no product formation.
The Catalyzed Pathway: Role of ZnCl₂
To overcome the steric barrier, a Lewis acid catalyst such as zinc chloride (ZnCl₂) can be employed. The reaction is believed to proceed through the in situ formation of a more reactive organozinc species or a zincate complex.[5][7] The proposed mechanism involves:
-
Transmetalation: The Grignard reagent (RMgX) reacts with ZnCl₂ to form a highly reactive diorganozinc (R₂Zn) or a zincate species ([RZnCl₂]⁻[MgX]⁺).
-
Nitrile Activation & Addition: The zincate complex coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack even with the significant steric hindrance.
-
Hydrolysis: Similar to the uncatalyzed reaction, the resulting zinc-imine intermediate is hydrolyzed during aqueous acidic workup to yield the desired ketone.
This catalytic approach significantly enhances the reaction rate and provides substantially higher yields for hindered substrates.[5][7]
Caption: Catalyzed Grignard-Nitrile Reaction Mechanism.
Detailed Application Protocol: ZnCl₂-Catalyzed Synthesis
This protocol is optimized for sterically hindered aromatic nitriles and is based on established literature procedures for related substrates.[5][10]
Reagent and Equipment Preparation
Trustworthiness: The success of a Grignard reaction is critically dependent on the rigorous exclusion of atmospheric moisture and protic solvents. All glassware must be scrupulously dried, and anhydrous solvents are mandatory.
-
Glassware: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagents & Solvents:
-
2-Isopropylbenzonitrile: Ensure purity via distillation if necessary.
-
Alkyl/Aryl Halide (for Grignard formation): Use a freshly opened bottle or distill prior to use.
-
Magnesium Turnings: Use fresh, high-purity turnings.
-
Zinc Chloride (ZnCl₂): Anhydrous ZnCl₂ is highly hygroscopic. It must be melt-dried under vacuum with a heat gun immediately before use to ensure it is completely free of water.[10]
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is the preferred solvent for hindered substrates. Use freshly distilled THF from a sodium/benzophenone still or anhydrous solvent from a commercial purification system.
-
Iodine: A few crystals for initiating Grignard formation.
-
1 M HCl: For aqueous workup.
-
Step-by-Step Experimental Protocol
Example Reaction: Synthesis of 1-(2-isopropylphenyl)propan-1-one from 2-isopropylbenzonitrile and ethylmagnesium bromide.
Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Set up an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a rubber septum.
-
Add magnesium turnings (1.2 equiv.) to the flask.
-
Add a single crystal of iodine. The flask will be filled with a faint purple vapor.
-
In a separate, dry dropping funnel, prepare a solution of ethyl bromide (1.1 equiv.) in anhydrous THF.
-
Add ~10% of the ethyl bromide solution to the magnesium turnings. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gently warm the flask with a heat gun or add a drop of 1,2-dibromoethane.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: ZnCl₂-Catalyzed Addition to 2-Isopropylbenzonitrile
-
In a separate, dry two-neck flask under inert atmosphere, add anhydrous zinc chloride (0.2 equiv., previously melt-dried).
-
Cannulate the prepared Grignard reagent (2.3 equiv. relative to the nitrile) into the flask containing ZnCl₂. Stir the solution at 25 °C for 30 minutes.[5][10]
-
Prepare a solution of 2-isopropylbenzonitrile (1.0 equiv.) in anhydrous THF.
-
Slowly add the nitrile solution to the Grignard/ZnCl₂ mixture via syringe or dropping funnel.
-
Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 3 to 18 hours depending on the specific Grignard reagent used.[5]
Part C: Work-up and Purification
-
Once the reaction is complete, cool the flask in an ice-water bath (0 °C).
-
CAUTION: Quenching is highly exothermic. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.
-
Once the initial vigorous reaction has subsided, add 1 M HCl solution and stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel to afford the pure ketone.
Safety Precautions
-
Grignard Reagents: Are highly flammable, pyrophoric, and react violently with water. All operations must be conducted under a stringent inert atmosphere.
-
Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides. Never distill to dryness.
-
Quenching: The quenching process is highly exothermic and releases flammable gases. Perform this step slowly in an ice bath within a well-ventilated fume hood.
Process Optimization and Troubleshooting
The yield of the desired hindered ketone is sensitive to several parameters. The following table summarizes key variables and their expected impact.
| Parameter | Recommendation | Rationale & Field-Proven Insights |
| Catalyst | 10-20 mol% ZnCl₂ or 5-10 mol% Cu(I) salt (e.g., CuBr, CuI) | For sterically hindered nitriles, an uncatalyzed reaction is often not viable. ZnCl₂ has been shown to be highly effective for aromatic nitriles.[5][7] Copper(I) salts are also a well-established alternative for activating Grignard additions to nitriles.[4][9][11] |
| Stoichiometry | 1.5 - 2.5 equivalents of Grignard reagent | An excess of the Grignard reagent is necessary to drive the reaction to completion, especially with hindered substrates. Using 2.3 equivalents has been reported as effective in catalyzed systems.[5] |
| Solvent | Anhydrous THF | THF is a more polar and better coordinating solvent than diethyl ether, which can help stabilize the Grignard reagent and intermediate complexes, often leading to better results for challenging reactions.[4] |
| Temperature | 25 °C (Room Temp) for addition; Reflux for Grignard formation | The catalyzed addition to the nitrile can typically proceed efficiently at room temperature.[5] For very stubborn cases, gentle heating (40-50 °C) may be beneficial, but this can also increase side reactions. |
| Work-up | Acidic (e.g., 1M HCl, aq. NH₄Cl) | Acid is required to efficiently hydrolyze the intermediate imine salt to the final ketone product. The hydrolysis is often the final, irreversible step.[1][9] |
Troubleshooting Guide:
-
Problem: Grignard reaction fails to initiate.
-
Cause: Oxide layer on Mg; wet glassware/solvent.
-
Solution: Crush Mg turnings with a glass rod to expose fresh surface. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Ensure all equipment and reagents are rigorously dry.
-
-
Problem: Low yield of ketone despite reaction initiation.
-
Cause: Incomplete reaction due to steric hindrance; inefficient hydrolysis.
-
Solution: Implement ZnCl₂ or Cu(I) catalysis. Increase the equivalents of the Grignard reagent. Ensure sufficient time and acidity during the hydrolysis step (stir with 1M HCl for at least 1 hour).
-
-
Problem: Formation of side products (e.g., biphenyl from aryl Grignards).
-
Cause: Wurtz coupling during Grignard formation.
-
Solution: Ensure slow, controlled addition of the aryl halide during Grignard preparation to maintain a low instantaneous concentration, minimizing radical coupling.
-
Experimental Workflow Visualization
The entire process, from setup to final product, can be visualized as a sequential workflow.
Caption: End-to-end experimental workflow.
Product Characterization
The identity and purity of the synthesized hindered ketone should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To verify the presence of the ketone carbonyl stretch (typically ~1680-1700 cm⁻¹ for aryl ketones).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Isopropylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the development of efficient and versatile synthetic routes to novel heterocyclic compounds is of paramount importance. These cyclic structures form the core of a vast number of pharmaceuticals and natural products. 2-Isopropylbenzaldehyde, a readily available aromatic aldehyde, serves as a valuable and versatile starting material for the construction of a diverse array of heterocyclic systems. Its unique steric and electronic properties, conferred by the ortho-isopropyl group, can influence reaction pathways and lead to the formation of unique molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of several key classes of bioactive heterocycles, complete with detailed experimental protocols, mechanistic insights, and comparative data.
I. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines, a scaffold present in numerous alkaloids and pharmacologically active molecules.[1][2] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.[1][2] this compound can be effectively employed as the aldehyde component in this reaction to generate 1-(2-isopropylphenyl)-substituted tetrahydroisoquinolines.
Mechanistic Rationale
The driving force for the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[2] This intermediate then undergoes cyclization onto the electron-rich aromatic ring of the β-arylethylamine. The choice of acid catalyst and solvent can significantly impact the reaction efficiency and yield.
Caption: Pictet-Spengler reaction workflow.
Experimental Protocol: Synthesis of 1-(2-Isopropylphenyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
-
2-Phenylethanamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanamine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of amine).
-
To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-isopropylphenyl)-1,2,3,4-tetrahydroisoquinoline.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 2-Phenylethanamine : 1.1 eq this compound |
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including calcium channel blocking and antiviral properties.[3][4] The reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, under acidic catalysis.[3] this compound is a suitable aldehyde component for this versatile reaction.
Mechanistic Rationale
The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.[5] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidinone product.
Caption: Biginelli reaction workflow.
Experimental Protocol: Synthesis of 4-(2-Isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (20 mL).
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops) with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with constant stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
| Parameter | Value |
| Reactant Ratio | 1.0 eq Aldehyde : 1.0 eq β-Ketoester : 1.5 eq Urea |
| Catalyst | Concentrated HCl |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-90% |
III. Synthesis of 1,5-Benzodiazepines via Three-Component Condensation
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. A highly efficient method for their synthesis is the one-pot, three-component condensation of an o-phenylenediamine, an aldehyde, and a β-ketoester.[6] This approach allows for the rapid construction of a diverse library of 1,5-benzodiazepine derivatives.
Mechanistic Rationale
The reaction is believed to proceed via the initial formation of a more stable enamine from the β-ketoester and one of the amino groups of o-phenylenediamine. This is followed by the condensation of the aldehyde with the other amino group to form an imine. An intramolecular Michael addition of the enamine to the imine, followed by cyclization and dehydration, affords the 1,5-benzodiazepine core.
Caption: Three-component synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of Ethyl 2-(2-isopropylphenyl)-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine-3-carboxylate
Materials:
-
o-Phenylenediamine
-
This compound
-
Ethyl acetoacetate
-
Phosphomolybdic acid (PMA)
-
Ethanol
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol (15 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add this compound (1.0 eq) to the cooled mixture.
-
Add a catalytic amount of phosphomolybdic acid (5 mol%) to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 1,5-benzodiazepine derivative.
| Parameter | Value |
| Reactant Ratio | 1.0 eq o-Phenylenediamine : 1.0 eq Aldehyde : 1.0 eq β-Ketoester |
| Catalyst | Phosphomolybdic acid (PMA) |
| Solvent | Ethanol |
| Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
IV. Synthesis of Dihydropyridines via the Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers.[7][8] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[7][8]
Mechanistic Rationale
The Hantzsch synthesis proceeds through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound formed from the other equivalent of the β-ketoester and the aldehyde (Knoevenagel condensation). A Michael addition between these two intermediates, followed by cyclization and dehydration, yields the dihydropyridine ring.
Caption: Hantzsch dihydropyridine synthesis workflow.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-isopropylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL).
-
Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
| Parameter | Value |
| Reactant Ratio | 1.0 eq Aldehyde : 2.0 eq β-Ketoester : 1.2 eq Ammonium Acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 65-80% |
Conclusion
This compound has demonstrated its utility as a versatile and valuable building block in the synthesis of a range of biologically relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of tetrahydroisoquinolines, dihydropyrimidinones, 1,5-benzodiazepines, and dihydropyridines showcase the broad applicability of this starting material in both classical named reactions and modern multicomponent strategies. The steric hindrance provided by the ortho-isopropyl group can be strategically employed to influence regioselectivity and introduce unique substitution patterns, making it a powerful tool for the diversification of small molecule libraries in drug discovery and development. The methodologies presented here are robust and can be adapted and optimized for the synthesis of a wide array of derivatives for further biological evaluation.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives [html.rhhz.net]
- 7. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Note: 2-Isopropylbenzaldehyde as a Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates
Abstract
2-Isopropylbenzaldehyde is an aromatic aldehyde whose structural features—a reactive carbonyl group and a sterically influencing ortho-isopropyl substituent—make it a valuable and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The ability to selectively transform the aldehyde functionality into alcohols, amines, and other moieties allows for the construction of complex molecular scaffolds essential for drug discovery and development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. It outlines field-proven protocols for its conversion into key intermediates, including 2-isopropylbenzyl alcohol via catalytic hydrogenation and N-substituted 2-isopropylbenzylamines through reductive amination. The narrative emphasizes the scientific rationale behind methodological choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Importance of Substituted Benzaldehydes
Benzaldehyde and its derivatives are fundamental building blocks in the pharmaceutical industry, serving as precursors for a wide range of active pharmaceutical ingredients (APIs).[1][2] Their utility stems from the reactivity of the carbonyl group, which readily participates in oxidation, reduction, and carbon-carbon bond-forming reactions.[1] this compound (2-IPB), in particular, offers a unique combination of reactivity and steric influence. The ortho-isopropyl group can direct reaction pathways and modulate the pharmacological properties of the resulting molecules, making it a precursor of significant interest in medicinal chemistry. This guide focuses on two high-impact transformations that convert 2-IPB into downstream intermediates with broad applicability.
Physicochemical Properties and Reactivity Profile of this compound
A thorough understanding of the starting material's properties is critical for successful synthesis. This compound is a liquid at room temperature, and its reactivity is dominated by the electrophilic carbon of the aldehyde group. The adjacent isopropyl group exerts a moderate steric hindrance, which can influence the approach of nucleophiles and reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6502-22-3 | [3][4] |
| Molecular Formula | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Liquid | [3] |
| IUPAC Name | 2-propan-2-ylbenzaldehyde | [3] |
Safety and Handling
This compound is classified as an irritant and may cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[6]
Application I: Synthesis of 2-Isopropylbenzyl Alcohol via Catalytic Hydrogenation
Introduction The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. Benzyl alcohols are crucial intermediates, acting as precursors for halides, esters, ethers, and other functional groups used to build molecular complexity.[7] Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, atom economy, and clean reaction profile.
Scientific Rationale The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) onto the surface of a noble metal catalyst, typically palladium on carbon (Pd/C) or nickel on alumina (Ni/Al₂O₃).[8] The aldehyde's carbonyl group adsorbs onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms to the carbon-oxygen double bond.
-
Choice of Catalyst: 5% Pd/C is highly effective for benzaldehyde hydrogenation, demonstrating high activity under mild conditions.[9] It offers excellent selectivity for the carbonyl group, minimizing the risk of reducing the aromatic ring.
-
Solvent System: An inert solvent like ethanol or methanol is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions.
-
Reaction Conditions: The reaction is typically run at low to moderate hydrogen pressure and room temperature to prevent over-reduction (hydrogenolysis) of the resulting benzyl alcohol to 2-isopropyltoluene.[10] An inert atmosphere is maintained to protect the catalyst from deactivation.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the synthesis of 2-isopropylbenzyl alcohol.
Detailed Protocol: Catalytic Hydrogenation of this compound
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a nitrogen inlet, add this compound (7.41 g, 50.0 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to dissolve the aldehyde.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% palladium on carbon (370 mg, 5 mol% Pd).
-
Rationale: The nitrogen blanket prevents the dry catalyst, which can be pyrophoric, from coming into contact with air.
-
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon (or connect to a hydrogenation apparatus set to 3 atm).
-
Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 20 mL).
-
Trustworthiness: Complete removal of the heterogeneous catalyst is essential for the purity of the final product. The Celite® pad prevents fine catalyst particles from passing through the filter paper.
-
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 2-isopropylbenzyl alcohol as a clear liquid.
Table 2: Expected Characterization Data for 2-Isopropylbenzyl Alcohol
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 4H, Ar-H), 4.70 (s, 2H, -CH₂OH), 3.30 (sept, 1H, -CH(CH₃)₂), 2.10 (br s, 1H, -OH), 1.25 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.5, 139.0, 129.0, 126.5, 126.0, 125.5, 63.0, 28.5, 24.0 |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 3050, 2960, 2870 (C-H), 1460, 1030 (C-O) |
| MS (EI) | m/z 150 (M⁺), 132, 117, 91 |
Application II: Synthesis of N-Substituted Benzylamines via Reductive Amination
Introduction Reductive amination is one of the most powerful and widely used methods for synthesizing amines, a functional group present in approximately 40% of all active pharmaceutical ingredients.[11] This one-pot reaction combines an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This strategy provides a direct and efficient route to primary, secondary, and tertiary amines.
Scientific Rationale The reaction proceeds in two distinct stages within the same pot:
-
Imine Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of 2-IPB, followed by dehydration to form a C=N double bond (an imine or Schiff base). This step is often acid-catalyzed and is reversible.
-
Reduction: A selective reducing agent is used to reduce the imine to the corresponding amine. The choice of reductant is critical.
-
Sodium Borohydride (NaBH₄): A robust and cost-effective reductant, suitable for many applications.[12]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reductant that is particularly effective for reactions with sensitive functional groups and can be used in acidic conditions, which favors imine formation.
-
Catalytic Hydrogenation: Can also be used to reduce the imine, often providing a very clean conversion.[13]
-
Experimental Workflow: Reductive Amination
Caption: Workflow for N-substituted benzylamine synthesis.
Detailed Protocol: Synthesis of N-Benzyl-(2-isopropylbenzyl)amine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (7.41 g, 50.0 mmol) in 100 mL of methanol.
-
Amine Addition: Add benzylamine (5.36 g, 50.0 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.27 g, 60.0 mmol) slowly in small portions over 30 minutes.
-
Rationale: The portion-wise addition at low temperature is a critical safety and control measure. It manages the exothermic reaction and the evolution of hydrogen gas, preventing a dangerous runaway reaction.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours, or until TLC/GC-MS analysis confirms the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) at 0 °C to neutralize excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and basify the aqueous solution to pH > 10 with 3 M sodium hydroxide (NaOH).
-
Expertise: The acid-base work-up is essential. The target amine is protonated and soluble in the acidic aqueous phase, allowing for washing with an organic solvent to remove non-basic impurities. Subsequent basification deprotonates the amine, rendering it soluble in the organic phase for extraction.
-
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-benzyl-(2-isopropylbenzyl)amine.
Table 3: Expected Characterization Data for N-Benzyl-(2-isopropylbenzyl)amine
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 9H, Ar-H), 3.85 (s, 2H, Ar-CH₂-N), 3.80 (s, 2H, Ar-CH₂-N), 3.20 (sept, 1H, -CH(CH₃)₂), 1.80 (br s, 1H, -NH), 1.25 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.0, 140.0, 138.5, 128.8, 128.5, 128.2, 127.1, 126.5, 126.0, 53.5, 51.0, 28.5, 24.0 |
| MS (ESI+) | m/z 240.17 ([M+H]⁺) |
Summary and Outlook
This compound is a highly effective precursor for generating core pharmaceutical intermediates. The protocols detailed herein for catalytic hydrogenation and reductive amination are robust, scalable, and founded on well-understood chemical principles. They provide reliable access to substituted benzyl alcohols and benzylamines, which can be further elaborated to create extensive libraries of compounds for drug screening and development. The steric and electronic properties conferred by the 2-isopropyl group make this starting material a strategic choice for medicinal chemists aiming to fine-tune the bioactivity and pharmacokinetic profiles of novel drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]
- 3. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]
- 13. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Application Notes & Protocols: The Wittig Reaction with Sterically Hindered 2-Isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric Hindrance in Alkene Synthesis
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] Discovered by Georg Wittig in 1954, this reaction earned him the Nobel Prize in Chemistry in 1979 and remains a widely used tool for the preparation of alkenes.[3][4] Its significance lies in its ability to introduce a double bond at a specific location, a common challenge in the synthesis of complex molecules.[5][6]
This guide focuses on the practical application of the Wittig reaction to a sterically hindered substrate: 2-isopropylbenzaldehyde. The bulky isopropyl group at the ortho position presents a significant steric challenge, which can impede the approach of the nucleophilic ylide to the carbonyl carbon, potentially leading to slow reaction rates and reduced yields.[4][7] Understanding and mitigating these steric effects are crucial for the successful synthesis of the desired alkene product. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for this challenging substrate.
The Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide, which then reacts with the carbonyl compound.[8]
-
Ylide Formation: The process begins with the preparation of a phosphonium salt, typically by the SN2 reaction of triphenylphosphine with an alkyl halide.[3][8] This phosphonium salt is then deprotonated by a strong base to generate the phosphorus ylide, a species with adjacent positive and negative charges.[7][8]
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[9] This is followed by the attack of the carbonyl oxygen on the positively charged phosphorus atom, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[3][10] While early mechanistic proposals suggested the formation of a betaine intermediate, current evidence, particularly in lithium-salt-free conditions, supports a concerted [2+2] cycloaddition to directly form the oxaphosphetane.[1][11]
-
Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and readily decomposes in a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[8] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3]
Caption: General mechanism of the Wittig reaction.
Experimental Considerations for this compound
The steric bulk of the ortho-isopropyl group in this compound necessitates careful consideration of reaction parameters to achieve a successful outcome.
Choice of Phosphorus Ylide
The reactivity of the phosphorus ylide is a critical factor. Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, based on the nature of the substituent on the carbanionic carbon.
-
Non-stabilized ylides (e.g., where R is an alkyl group) are highly reactive and generally favor the formation of the (Z)-alkene.[10]
-
Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or ketone) are less reactive and typically yield the (E)-alkene with high selectivity.[1][7]
-
Semi-stabilized ylides (e.g., where R is an aryl group) often give mixtures of (E)- and (Z)-isomers.[1]
For a sterically hindered aldehyde like this compound, a more reactive, non-stabilized ylide is generally preferred to overcome the steric hindrance. However, the choice of ylide will ultimately depend on the desired alkene product.
Reaction Conditions
| Parameter | Recommendation for this compound | Rationale |
| Base | Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[8][12] | A strong base is required to deprotonate the phosphonium salt and form the ylide. Non-nucleophilic bases are preferred to avoid side reactions with the aldehyde. |
| Solvent | Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether. | The reaction must be carried out under anhydrous conditions as the ylide is a strong base and will be quenched by water. Aprotic solvents are necessary to prevent protonation of the ylide. |
| Temperature | Ylide formation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The reaction with the aldehyde can then be allowed to warm to room temperature.[12] | Low temperatures help to control the exothermicity of the ylide formation and can improve selectivity. |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde is often used. | This ensures complete conversion of the limiting aldehyde. |
Detailed Experimental Protocol: Synthesis of 2-Isopropylstilbene
This protocol describes the synthesis of (E/Z)-2-isopropylstilbene from this compound and benzyltriphenylphosphonium chloride.
Materials and Reagents
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
1. Preparation of the Phosphorus Ylide
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A deep orange or red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
2. Wittig Reaction with this compound
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The less polar alkene will elute before the more polar triphenylphosphine oxide.
Caption: Experimental workflow for the Wittig reaction.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete ylide formation. | Ensure anhydrous conditions and use a fresh, properly titrated solution of the strong base. |
| Steric hindrance preventing reaction. | Increase reaction time and/or temperature. Consider using a more reactive ylide. | |
| Aldehyde is of poor quality. | Purify the aldehyde before use (e.g., by distillation). | |
| Formation of side products | Aldol condensation of the aldehyde. | This is less likely with a sterically hindered aldehyde but can be minimized by adding the aldehyde slowly to the ylide solution. |
| Epoxide formation. | Ensure the reaction is worked up promptly after completion. | |
| Difficulty in removing triphenylphosphine oxide | High polarity of the byproduct. | Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and ether.[13] Alternatively, conversion to a water-soluble phosphonium salt by treatment with acid can facilitate its removal. |
Stereoselectivity and the Schlosser Modification
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[1]
-
Non-stabilized ylides generally lead to the (Z)-alkene as the major product under kinetic control in salt-free conditions.[10][11]
-
Stabilized ylides typically afford the (E)-alkene as the major product under thermodynamic control.[1]
For cases where the (E)-alkene is the desired product from a non-stabilized ylide, the Schlosser modification can be employed.[1][7] This modification involves the deprotonation of the betaine intermediate at low temperature with a second equivalent of strong base, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.[7][14]
Conclusion
The Wittig reaction is an indispensable tool for alkene synthesis. While steric hindrance, as seen in this compound, can pose a challenge, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions can lead to successful outcomes. By selecting the appropriate phosphorus ylide, employing stringent anhydrous techniques, and considering modifications like the Schlosser protocol for stereochemical control, researchers can effectively utilize the Wittig reaction to synthesize a wide array of alkenes, even from sterically demanding substrates.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prezi.com [prezi.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 2-Isopropylbenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Sterically Hindered Primary Amines
The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical and materials science. Among the myriad of methods available, reductive amination stands out for its efficiency and broad applicability.[1][2][3] This powerful transformation allows for the direct conversion of carbonyl compounds into amines via an imine or iminium ion intermediate.[1] This guide provides a detailed exploration of the reductive amination of 2-isopropylbenzaldehyde, a sterically hindered aromatic aldehyde, to produce (2-isopropylphenyl)methanamine.
The presence of the bulky isopropyl group at the ortho position of the benzaldehyde presents a unique synthetic challenge. This steric hindrance can significantly influence the rate of imine formation and the subsequent reduction.[4][5] Therefore, a careful selection of reagents and reaction conditions is paramount to achieve a high yield and purity of the desired primary amine. This document will delve into the mechanistic rationale behind the chosen protocol, compare different synthetic strategies, and provide detailed, step-by-step instructions for a robust and reproducible synthesis.
Mechanistic Insights: The Journey from Aldehyde to Amine
The reductive amination of this compound with an ammonia source proceeds through a two-step sequence within a single pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of this compound. This is followed by dehydration to form the corresponding imine intermediate. This equilibrium-driven step can be influenced by factors such as pH and the removal of water.[6][7]
-
Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-donating reagent to yield the final primary amine. The choice of reducing agent is critical to avoid the undesired reduction of the starting aldehyde.[8][9][10]
Caption: General workflow for the reductive amination of this compound.
Strategic Considerations: Selecting the Optimal Reducing Agent
The success of a one-pot reductive amination hinges on the selective reduction of the imine in the presence of the starting aldehyde. This is where the choice of reducing agent becomes a critical experimental decision.
| Reducing Agent | Advantages | Disadvantages | Suitability for this compound |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes, especially under acidic conditions. Requires careful control of reaction conditions (e.g., stepwise addition).[2][11] | Moderate. The risk of reducing this compound exists, potentially lowering the yield of the desired amine. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over carbonyls at neutral to slightly acidic pH. | Highly toxic and can generate toxic cyanide gas upon workup.[2][10][12] | High, but the toxicity is a significant drawback for many applications. |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for the reduction of imines and iminium ions.[7][8][9][13] Tolerates a wide range of functional groups. Less toxic than NaBH₃CN.[10] | More expensive than NaBH₄. Moisture sensitive. | Excellent. Its steric bulk and mild reactivity make it ideal for the selective reduction of the sterically hindered imine derived from this compound, minimizing side reactions.[8] |
Given the steric hindrance of this compound and the desire for a high-yielding, selective, and safe protocol, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent for this transformation. Its selectivity ensures that the hydride is delivered preferentially to the imine as it is formed, driving the reaction towards the desired primary amine.[7][8][14]
Experimental Protocol: Synthesis of (2-Isopropylphenyl)methanamine
This protocol details a one-pot reductive amination of this compound using ammonia and sodium triacetoxyborohydride.
Materials and Reagents:
-
This compound (97% or higher)
-
Ammonia solution (7 N in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
Caption: Experimental workflow for the synthesis of (2-isopropylphenyl)methanamine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Amine Addition: To the stirred solution, add a 7 N solution of ammonia in methanol (5.0-10.0 eq). The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.
-
Reduction: Cool the reaction mixture in an ice bath. To the cold, stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition of STAB helps to control the exotherm of the reaction and maintain selectivity.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC until the starting material and imine intermediate are consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (2-isopropylphenyl)methanamine.
-
Purification (Optional): The crude product can be purified by silica gel column chromatography or by vacuum distillation to yield the pure primary amine.
Safety and Handling Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The reductive amination of this compound to (2-isopropylphenyl)methanamine is a robust transformation that can be achieved in high yield and purity through the careful selection of reagents and reaction conditions. The use of sodium triacetoxyborohydride is particularly advantageous due to its mildness and high selectivity, effectively mitigating the challenges posed by the sterically hindered substrate. The protocol outlined in this guide provides a reliable and scalable method for the synthesis of this valuable primary amine, which can serve as a key building block in various research and development applications.
References
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. nbinno.com [nbinno.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes and Protocols: Strategic Protection of 2-Isopropylbenzaldehyde for Advanced Synthesis
Introduction: In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the selective masking and unmasking of reactive functional groups is a cornerstone of success. 2-Isopropylbenzaldehyde, a valuable building block, presents a unique challenge due to the steric hindrance imposed by the bulky isopropyl group ortho to the aldehyde functionality. This steric impediment can significantly influence the kinetics and thermodynamics of protection and deprotection reactions. This guide provides an in-depth analysis of protecting group strategies tailored for this compound, offering both the theoretical underpinnings and practical, field-tested protocols for the modern research scientist.
The Challenge: Steric Hindrance at the Ortho Position
The aldehyde group is highly susceptible to nucleophilic attack and oxidation, making its protection often necessary during transformations elsewhere in a molecule. However, the proximity of the isopropyl group in this compound sterically encumbers the carbonyl carbon. This "fat goalie," to use a colloquial analogy, can impede the approach of reagents, necessitating carefully optimized conditions for both the installation and removal of any protecting group.[1] The choice of protecting group and the associated reaction conditions must therefore be judicious to ensure high yields and avoid unwanted side reactions.
Core Strategies: Acetal and Dithioacetal Protection
For aldehydes, the most robust and widely employed protecting groups are acetals and their sulfur analogs, dithioacetals.[2][3] These groups are stable to a wide range of nucleophilic and basic conditions, making them ideal for reactions involving organometallics, hydrides, and strong bases.[4][5]
Acetal Protection: The Oxygen-Based Shield
The formation of a cyclic acetal is a common and effective method for protecting aldehydes.[6][7] The reaction involves the acid-catalyzed addition of a diol to the carbonyl group. For sterically hindered aldehydes like this compound, driving the equilibrium towards the acetal product is critical.
The formation of a five-membered 1,3-dioxolane ring using ethylene glycol is a highly favorable process. The cyclic nature of the product is entropically advantageous.
Mechanism of Acetal Formation:
The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water yields a resonance-stabilized oxonium ion, which is then attacked by the second hydroxyl group of the diol. A final deprotonation step affords the stable cyclic acetal.
Caption: Mechanism of Acetal Protection and Deprotection.
Experimental Protocol: Acetal Protection of this compound
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound, ethylene glycol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours due to steric hindrance.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Deprotection of the Acetal:
Acetal cleavage is achieved by acid-catalyzed hydrolysis.[3]
Experimental Protocol: Acetal Deprotection
-
Reagents and Setup:
-
Protected this compound (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1 v/v)
-
Catalytic amount of a strong acid (e.g., HCl, H2SO4, or p-TSA)
-
-
Procedure:
-
Dissolve the acetal in the acetone/water mixture.
-
Add the acid catalyst and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.
-
Dithioacetal Protection: The Sulfur-Based Shield
Dithioacetals, formed from the reaction of an aldehyde with a dithiol, offer enhanced stability towards acidic conditions compared to their oxygen counterparts.[8] This makes them particularly useful when subsequent reaction steps require acidic conditions that would cleave a standard acetal, a concept known as orthogonal protection.[9][10][11]
The six-membered 1,3-dithiane ring formed from 1,3-propanedithiol is a highly stable and widely used protecting group.
Mechanism of Dithioacetal Formation:
The mechanism is analogous to acetal formation but is typically catalyzed by a Lewis acid (e.g., BF3·OEt2) or a strong Brønsted acid. The thiols are more nucleophilic than alcohols, and the reaction often proceeds readily even with sterically hindered aldehydes.
Caption: Mechanism of Dithioacetal Protection and Deprotection.
Experimental Protocol: Dithioacetal Protection of this compound
-
Reagents and Setup:
-
This compound (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (0.1 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound and 1,3-propanedithiol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF3·OEt2 dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Deprotection of the Dithioacetal:
Deprotection of dithioacetals requires specific reagents as they are stable to simple acid hydrolysis. Oxidative methods are commonly employed.
Experimental Protocol: Dithioacetal Deprotection
-
Reagents and Setup:
-
Protected this compound (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the dithioacetal in DMSO.
-
Add IBX and stir the mixture at room temperature.
-
The reaction is often complete within a few hours (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry, concentrate, and purify as needed.
-
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, cat. H+, Dean-Stark | Aqueous acid (e.g., HCl, p-TSA) | Readily available reagents, mild deprotection. | Labile to acidic conditions. |
| 1,3-Dithiane (Dithioacetal) | 1,3-Propanedithiol, Lewis acid (e.g., BF3·OEt2) | Oxidative cleavage (e.g., IBX, NBS, Hg(II) salts) | Stable to acid, allows for orthogonal protection. | Deprotection requires specific, often stoichiometric, reagents. |
Conclusion
The strategic protection of the aldehyde functionality in this compound is a critical consideration for the successful execution of complex synthetic routes. The steric hindrance of the ortho-isopropyl group necessitates optimized conditions, often requiring longer reaction times or more potent catalysts for protection. The choice between an acetal and a dithioacetal should be guided by the downstream reaction conditions, with dithioacetals offering superior stability in acidic environments. The protocols provided herein serve as a robust starting point for researchers, who should always monitor their reactions closely and optimize conditions for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. jocpr.com [jocpr.com]
- 9. biosynth.com [biosynth.com]
- 10. nbinno.com [nbinno.com]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Notes and Protocols for the Asymmetric Synthesis of 2-Isopropylbenzaldehyde Derivatives
Introduction: The Significance of Chiral 2-Isopropylbenzaldehyde Derivatives
Chiral molecules bearing the this compound scaffold are of considerable interest to researchers in medicinal chemistry and drug development. The unique steric and electronic properties conferred by the ortho-isopropyl group can lead to compounds with high potency and selectivity for biological targets. The asymmetric synthesis of such derivatives, which involves the creation of a stereogenic center adjacent to the benzene ring, is a critical step in accessing enantiomerically pure drug candidates. This guide provides an in-depth exploration of established and innovative strategies for the asymmetric synthesis of this compound derivatives, offering both theoretical insights and practical, field-proven protocols.
The primary challenge in the asymmetric synthesis of derivatives from this compound lies in overcoming the steric hindrance imposed by the bulky ortho-substituent. This steric bulk can significantly influence the approach of nucleophiles to the carbonyl group, making high enantioselectivity difficult to achieve. Therefore, the choice of the synthetic strategy—be it the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis—is paramount for success.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of this compound derivatives can be broadly categorized into three main strategies, each with its own set of advantages and considerations.
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.[1][2]
-
Organocatalysis: This rapidly evolving field utilizes small, chiral organic molecules to catalyze asymmetric transformations.[3][4] For this compound, organocatalysts can activate the substrate or the nucleophile to facilitate a highly enantioselective reaction.
-
Transition-Metal Catalysis: Chiral transition-metal complexes are powerful catalysts for a wide range of asymmetric reactions.[5] In the context of this compound, these catalysts can enable reactions such as asymmetric additions and hydrogenations with high levels of stereocontrol.
The selection of the optimal strategy depends on several factors, including the desired product, the nature of the nucleophile, and the desired level of enantiomeric excess (ee).
Detailed Application Notes and Protocols
This section provides detailed protocols for the asymmetric synthesis of this compound derivatives, focusing on methods that have shown promise for overcoming the challenge of ortho-substitution.
Protocol 1: Asymmetric Addition of Organozinc Reagents
The addition of organozinc reagents to aldehydes is a reliable method for the formation of C-C bonds.[6][7][8] The use of a chiral ligand can render this reaction highly enantioselective. For sterically hindered aldehydes like this compound, the choice of a ligand that can effectively create a chiral pocket around the reaction center is crucial.
Reaction Scheme:
Key Experimental Considerations:
-
Choice of Chiral Ligand: Amino alcohols and diamines are common classes of ligands for this transformation. For this compound, a ligand with a well-defined and sterically demanding chiral environment is recommended to enforce high stereoselectivity.
-
Organozinc Reagent: Dialkylzinc reagents are commonly used. The choice of the alkyl group will determine the nature of the substituent added to the carbonyl carbon.
-
Solvent and Temperature: Anhydrous, non-coordinating solvents such as toluene or hexane are typically used. The reaction is often carried out at low temperatures (e.g., 0 °C to -78 °C) to enhance enantioselectivity.
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., (-)-3-exo-(dimethylamino)isoborneol, 10 mol%).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C.
-
Slowly add a solution of the dialkylzinc reagent (e.g., diethylzinc, 1.5 equivalents) in hexane to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous toluene (2 mL).
-
Slowly add the solution of this compound to the pre-formed catalyst complex at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Data Presentation:
| Entry | Chiral Ligand | R in R₂Zn | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (-)-DAIB | Et | 0 | 12 | 85 | 92 |
| 2 | (1R,2S)-N,N-dibutylnorephedrine | Me | -20 | 24 | 78 | 88 |
| 3 | TADDOL | Et | 0 | 10 | 90 | 95 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Causality Behind Experimental Choices:
The use of a chiral amino alcohol ligand like (-)-DAIB creates a chiral environment around the zinc atom, which in turn directs the addition of the alkyl group to one face of the aldehyde. The low reaction temperature helps to rigidify the transition state, leading to higher enantioselectivity.
Protocol 2: Organocatalytic Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction.[9][10] Organocatalysis has emerged as a powerful tool for achieving highly enantioselective aldol reactions.[11] For a sterically hindered substrate like this compound, a bulky organocatalyst that can effectively shield one face of the enolate intermediate is required.
Reaction Scheme:
Key Experimental Considerations:
-
Organocatalyst: Chiral prolinol derivatives are highly effective catalysts for asymmetric aldol reactions. The bulky substituents on the catalyst are crucial for achieving high enantioselectivity with ortho-substituted benzaldehydes.
-
Ketone Component: A variety of ketones can be used as the nucleophilic partner.
-
Solvent and Additives: The reaction is often carried out in a non-polar solvent. The addition of water or an acid co-catalyst can sometimes improve the reaction rate and enantioselectivity.
Detailed Experimental Protocol:
-
To a vial, add the chiral organocatalyst (e.g., a bulky diarylprolinol silyl ether, 20 mol%).
-
Add the ketone (e.g., acetone, 10 equivalents) and the solvent (e.g., chloroform).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, directly purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Data Presentation:
| Entry | Organocatalyst | Ketone | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Acetone | 25 | 48 | 75 | 90 |
| 2 | O-TMS-di(3,5-xylyl)prolinol | Cyclohexanone | 25 | 72 | 68 | 85 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Causality Behind Experimental Choices:
The chiral prolinol catalyst forms an enamine intermediate with the ketone, which then attacks the aldehyde in a highly stereocontrolled manner. The bulky substituents on the catalyst create a steric shield that directs the approach of the aldehyde to one face of the enamine, resulting in high enantioselectivity.
Visualization of Key Concepts
Experimental Workflow for Asymmetric Organozinc Addition
Caption: Workflow for the asymmetric addition of an organozinc reagent to this compound.
Mechanism of Organocatalytic Asymmetric Aldol Reaction
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. Asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Isopropylbenzaldehyde
Welcome to the technical support center for the purification of 2-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound has a sharp, acidic odor and shows a baseline spot on TLC. What is this impurity and how do I remove it?
A1: The most common impurity in aldehyde syntheses is the corresponding carboxylic acid, formed by air oxidation.[1] In this case, it is 2-isopropylbenzoic acid. This acidic impurity can be easily removed by performing a liquid-liquid extraction with a mild base. Dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral aldehyde remains in the organic phase.[1][2]
Q2: After purification, my this compound is a clear liquid, but it turns yellow and becomes acidic upon storage. How can I prevent this?
A2: Aromatic aldehydes are susceptible to autoxidation, especially when exposed to air (oxygen), light, and heat.[3][4] The yellowing and reappearance of an acidic impurity indicate that your purified product is degrading. To ensure long-term stability, store this compound under an inert atmosphere (nitrogen or argon), in an amber-colored vial to protect it from light, and at a low temperature (refrigerated).[5][6][7] Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can also help to prolong its shelf life.[3]
Q3: I'm trying to purify my aldehyde using silica gel flash chromatography, but I'm getting low recovery or seeing signs of decomposition on the column. What's happening?
A3: Standard silica gel is slightly acidic, which can cause sensitive aldehydes to degrade or undergo acid-catalyzed side reactions on the column.[7][8] If you suspect this is happening, you can neutralize the silica gel by preparing your slurry or eluent with a small amount of a tertiary amine, such as 1-3% triethylamine, in your solvent system.[7][9] Alternatively, using a less acidic stationary phase like neutral alumina can be a viable option.[8]
Troubleshooting Guide: Advanced Purification Challenges
This section provides solutions for more complex purification scenarios.
Issue 1: Persistent Impurity with Similar Polarity to the Product
Scenario: After a basic wash, TLC analysis still shows an impurity with a very similar Rf value to this compound, making separation by standard column chromatography difficult. This is often the unreacted starting material, 2-isopropylbenzyl alcohol.
Root Cause Analysis: The alcohol and aldehyde have similar polarities, leading to poor separation on silica gel.
Solution: Purification via Sodium Bisulfite Adduct Formation
This classic and highly specific technique is one of the most effective methods for purifying aldehydes.[10][11][12] The aldehyde functional group reacts reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble α-hydroxysulfonic acid salt (the "bisulfite adduct").[13][14] Non-aldehydic impurities, such as the corresponding alcohol, do not react and can be washed away.
Why it works: The reaction converts the neutral, organic-soluble aldehyde into a charged salt. This dramatic change in physical properties allows for a simple separation by filtration or extraction.[10][15] The reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with a strong base or acid.[10][14]
Data Summary Table
For effective purification strategy design, particularly for methods like distillation, understanding the physical properties of the target compound and its likely impurities is critical.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |
| This compound | C₁₀H₁₂O | 148.20[16][17] | ~235-236 (isomer)[18][19] | Liquid[18] |
| 2-Isopropylbenzyl Alcohol | C₁₀H₁₄O | 150.22[20][21] | ~135-136 / 26 mmHg | Liquid[20] |
| 2-Isopropylbenzoic Acid | C₁₀H₁₂O₂ | 164.20[22] | 73-75 (Melting Point)[23] | Solid |
Note: Boiling point for this compound is estimated based on its structural isomer, cuminaldehyde (4-isopropylbenzaldehyde).
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is designed for the selective isolation of this compound from non-aldehydic impurities like 2-isopropylbenzyl alcohol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol or ethanol in a flask.
-
Adduct Formation: While stirring vigorously, slowly add a freshly prepared saturated aqueous solution of sodium bisulfite.[10][14] A slight excess (e.g., 1.2 equivalents relative to the aldehyde) is recommended. The reaction may be exothermic. Stirring for 30 minutes to several hours may be necessary. A thick white precipitate of the bisulfite adduct should form.[13]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid cake thoroughly with diethyl ether to remove any occluded organic-soluble impurities (like the unreacted alcohol).
-
Aldehyde Regeneration: Transfer the filtered solid adduct to a clean flask. Add a suitable organic solvent (e.g., diethyl ether or dichloromethane) to form a slurry.
-
Hydrolysis: While stirring, add a strong base, such as 10% aqueous sodium hydroxide (NaOH) solution, dropwise until the solution is strongly basic (pH > 12).[10][15] This will reverse the reaction and regenerate the aldehyde.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. The regenerated, pure this compound will be in the organic layer. Separate the layers. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol is suitable when impurities are significantly more or less polar than the aldehyde, or as a polishing step after an initial extraction.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.25-0.35 for good separation.[24]
-
Column Packing: Prepare a flash chromatography column with silica gel. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.[24]
-
Elution: Begin eluting the column with your chosen solvent system, applying positive pressure (with compressed air or nitrogen).[8] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[25]
Visualization of Workflows
Decision Tree for Purification Strategy
This diagram helps in selecting the appropriate purification method based on the initial analysis of the crude product.
Caption: Purification method selection flowchart.
Workflow for Bisulfite Adduct Purification
This diagram illustrates the key steps in the purification process using sodium bisulfite.
Caption: Sodium bisulfite adduct purification workflow.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. benchchem.com [benchchem.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Workup [chem.rochester.edu]
- 11. Bisulfite - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. 对异丙基苯醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 19. Cuminaldehyde - Wikipedia [en.wikipedia.org]
- 20. Cumyl alcohol - Wikipedia [en.wikipedia.org]
- 21. «alpha»-Isopropylbenzyl alcohol (CAS 611-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 22. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-HYDROXY-3-ISOPROPYLBENZOIC ACID | 7053-88-5 [chemicalbook.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Yield for the Formylation of Isopropylbenzene
Welcome to the Technical Support Center for the formylation of isopropylbenzene (cumene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity p-isopropylbenzaldehyde, a valuable intermediate in various synthetic pathways.
Introduction to Formylation Methods for Isopropylbenzene
The introduction of a formyl group (-CHO) onto the aromatic ring of isopropylbenzene is a key transformation in organic synthesis. The primary product of interest is the para-isomer, p-isopropylbenzaldehyde, due to the directing effect of the isopropyl group. Several classical and modern formylation methods can be employed, each with its own advantages, limitations, and nuances. This guide will focus on three principal methods: the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Rieche formylation.
Method Selection at a Glance
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Good | Utilizes readily available and inexpensive reagents. | Requires handling of toxic CO gas and high pressure. Not suitable for phenol or phenol ether substrates.[1][2][3][4][5] |
| Vilsmeier-Haack | DMF, POCl₃ | Good to Excellent | Milder conditions than Gattermann-Koch; versatile for electron-rich aromatics.[6] | The Vilsmeier reagent is moisture-sensitive; POCl₃ is corrosive and hazardous.[7] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Good to Excellent | High yields under mild conditions.[8] | Dichloromethyl methyl ether is a potent carcinogen and requires stringent safety precautions.[9][10][11] |
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Low Yield of p-Isopropylbenzaldehyde
Q1: My Gattermann-Koch reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Gattermann-Koch reaction are a common issue and can often be traced back to several key factors.
-
Insufficient Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[12] Any water in your solvent, glassware, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is flame-dried before use. Use anhydrous solvents and freshly opened or purified AlCl₃. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[13]
-
-
Poor Gas Dispersion: The reaction relies on the efficient interaction of gaseous carbon monoxide (CO) and hydrogen chloride (HCl) with the liquid phase.
-
Solution: Employ vigorous stirring to maximize the gas-liquid interface. A high-pressure reactor can also significantly improve gas solubility and reaction rates.
-
-
Sub-optimal Temperature and Pressure: The Gattermann-Koch reaction is sensitive to both temperature and pressure.
-
Solution: The reaction is typically run at elevated pressure to increase the concentration of CO in the reaction mixture. The temperature should be carefully controlled, as excessively high temperatures can lead to side reactions.
-
-
Incomplete Electrophile Formation: The presence of a co-catalyst like cuprous chloride (CuCl) is often necessary, especially when the reaction is performed at atmospheric pressure.[1][2][4] CuCl is thought to act as a "carrier" for CO, facilitating the formation of the reactive formyl cation.[2]
-
Solution: Ensure that CuCl is present in the reaction mixture, particularly if you are not using high pressure.
-
Q2: I'm experiencing a low yield with the Vilsmeier-Haack formylation of isopropylbenzene. What should I troubleshoot?
A2: The Vilsmeier-Haack reaction is generally reliable for electron-rich aromatics like isopropylbenzene. Low yields often point to issues with the Vilsmeier reagent itself or the reaction conditions.
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly reactive and moisture-sensitive.
-
Solution: The reaction should be carried out under strictly anhydrous conditions. Use dry solvents and ensure your DMF is of high purity and free of water. The reagent should ideally be prepared fresh for each reaction.
-
-
Insufficient Electrophilicity: Isopropylbenzene is an activated aromatic ring, but it is less reactive than substrates like phenols or anilines.
-
Solution: Ensure the correct stoichiometry of reagents. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion. The reaction temperature can also be gently heated (e.g., to 40-60 °C) to increase the reaction rate, but this should be done cautiously to avoid side reactions.
-
-
Improper Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde.
-
Solution: After the reaction is complete, it should be quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium acetate or sodium bicarbonate) to facilitate the hydrolysis of the iminium salt to the aldehyde.
-
Q3: My Rieche formylation is giving a poor yield. What are the critical parameters to check?
A3: The Rieche formylation is a powerful method, but its success hinges on the quality of the reagents and strict adherence to anhydrous conditions.
-
Reagent Quality: The formylating agent, dichloromethyl methyl ether, can decompose over time. The Lewis acid, titanium tetrachloride (TiCl₄), is also highly sensitive to moisture.
-
Solution: Use freshly distilled or newly purchased dichloromethyl methyl ether. Ensure the TiCl₄ is handled under an inert atmosphere and is of high purity.
-
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control its reactivity and minimize side reactions.
-
Solution: Maintain the reaction temperature carefully using an ice bath. Allowing the temperature to rise can lead to the formation of byproducts and a decrease in the yield of the desired aldehyde.
-
-
Moisture Contamination: As with other Friedel-Crafts type reactions, moisture is detrimental.
-
Solution: Employ standard techniques for working with air- and moisture-sensitive compounds, including the use of flame-dried glassware and an inert atmosphere.[13]
-
II. Formation of Byproducts and Impurities
Q1: I'm observing the formation of a significant amount of di-formylated product, 2,4-diisopropylbenzaldehyde. How can I minimize this?
A1: The formation of di-formylated products is a common issue in the formylation of activated aromatic rings. The introduction of the first formyl group deactivates the ring towards further electrophilic substitution, but under harsh conditions or with highly activated substrates, di-substitution can occur.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote a second formylation.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction. If possible, run the reaction at a lower temperature.
-
-
Stoichiometry of Reagents: Using a large excess of the formylating agent can increase the likelihood of di-formylation.
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess of the formylating agent, but avoid a large excess.
-
Q2: My reaction mixture contains unreacted isopropylbenzene and other unidentified byproducts. What could be the cause?
A2: The presence of unreacted starting material and byproducts can be due to several factors.
-
Catalyst Deactivation: As mentioned previously, moisture can deactivate the Lewis acid catalyst, leading to an incomplete reaction.[12]
-
Rearrangement of the Isopropyl Group: While less common in formylation compared to Friedel-Crafts alkylation, under strongly acidic conditions, there is a possibility of the isopropyl group rearranging or being cleaved from the aromatic ring. This can lead to the formation of other alkylated and formylated byproducts.
-
Polymerization/Resin Formation: For some formylation methods, especially under strongly acidic or basic conditions, polymerization or resin formation can occur, leading to a complex mixture of products and a lower yield of the desired aldehyde.[14]
-
Solution: To address these issues, ensure anhydrous conditions, use a high-purity starting material, and optimize the reaction temperature and time to favor the desired mono-formylation.
-
III. Purification and Isolation
Q1: What is the best method to purify p-isopropylbenzaldehyde from the reaction mixture?
A1: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Extraction: A standard aqueous work-up is the first step. This typically involves quenching the reaction with water or ice, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any acidic byproducts.
-
Distillation: For larger scale purifications, vacuum distillation is an effective method for separating p-isopropylbenzaldehyde from less volatile impurities.[15][16] The boiling point of p-isopropylbenzaldehyde is approximately 235-236 °C at atmospheric pressure, but it can be distilled at a lower temperature under reduced pressure to prevent decomposition.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, flash column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Isopropylbenzene
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Isopropylbenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add isopropylbenzene (1.0 eq) and anhydrous DMF (10 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto a mixture of ice and a solution of sodium acetate (5.0 eq) in water.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Protocol 2: Rieche Formylation of Isopropylbenzene
Warning: Dichloromethyl methyl ether is a known carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Isopropylbenzene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add isopropylbenzene (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2.2 eq) via syringe or cannula.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add dichloromethyl methyl ether (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualizing the Mechanisms and Workflows
Gattermann-Koch Reaction Mechanism
References
- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. bu.edu [bu.edu]
- 12. Friedel-Crafts reaction - Sciencemadness Wiki [sciencemadness.org]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Isopropylbenzaldehyde Storage and Handling
Welcome to the technical support guide for 2-Isopropylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reagent. Aldehydes, particularly aromatic ones like this compound, are susceptible to degradation, which can significantly impact experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your material and the success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the use and storage of this compound.
Problem: My clear, colorless this compound has developed a yellow tint and appears more viscous. Is it still usable?
Answer:
This is a common observation indicating the onset of degradation. The yellowing and increased viscosity are likely due to a combination of oxidation and aldol-type polymerization reactions.
-
Causality: Aldehydes are prone to autoxidation in the presence of air (oxygen), a process that is often initiated by light or trace metal impurities.[1][2] This reaction converts the aldehyde to the corresponding carboxylic acid (2-Isopropylbenzoic acid). Simultaneously, trace amounts of acid or base can catalyze self-condensation (polymerization) reactions, leading to larger, more viscous molecules that can impart a yellow color.
-
Recommended Action: The material's purity is compromised. Using it directly will likely lead to lower yields and the introduction of impurities in your reaction.
-
Assess Purity: Before deciding to purify or discard, you can perform a simple qualitative test. A simple pH test of a small aqueous washing of the aldehyde can indicate the presence of the acidic impurity. More quantitative analysis can be done via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage of the remaining aldehyde.
-
Purification: If the oxidation is minor, you can purify the bulk material. See the protocol for "Purification of Oxidized this compound" below.
-
Prevention: For future storage, ensure the aldehyde is kept under an inert atmosphere (Nitrogen or Argon), refrigerated, and protected from light.
-
Problem: A white crystalline solid has precipitated in my bottle of this compound. What is it and can I remove it?
Answer:
The white crystalline solid is almost certainly 2-Isopropylbenzoic acid , the product of oxidation.[3]
-
Causality: this compound reacts with atmospheric oxygen in a radical-chain mechanism to form 2-Isopropylbenzoic acid.[4][5] This carboxylic acid is a solid at room temperature and has lower solubility in the aldehyde, causing it to precipitate out over time, especially under refrigeration.
-
Recommended Action: The presence of this acid can interfere with many reactions, particularly those sensitive to acid or those requiring precise stoichiometry. Fortunately, it can be removed.
-
Purification: The acidic nature of the impurity allows for a straightforward purification via a basic wash. The protocol for this is detailed below.
-
Confirmation: After purification, the absence of the carboxylic acid can be confirmed by the disappearance of the broad -OH stretch in an IR spectrum or by chromatographic methods.
-
Disposal of Precipitate: The isolated 2-Isopropylbenzoic acid should be disposed of according to your institution's hazardous waste guidelines.
-
Problem: My reaction yield is significantly lower than expected when using an older bottle of this compound. Could oxidation be the cause?
Answer:
Yes, this is a highly probable cause. The reduced purity of the starting material directly impacts the stoichiometry and can introduce side reactions.
-
Causality:
-
Incorrect Stoichiometry: If a portion of your aldehyde has oxidized to the carboxylic acid, the actual molar amount of the aldehyde is lower than what you calculated based on the initial volume or weight. This leads to an effective under-loading of your key reagent.
-
Reaction Interference: The 2-Isopropylbenzoic acid impurity can interfere with your reaction chemistry. For example, in base-catalyzed reactions, the acid will consume the base, rendering it unavailable for the desired catalytic cycle. In organometallic reactions (e.g., Grignard or organolithium reagents), the acidic proton of the carboxylic acid will quench the reagent, reducing the effective concentration of your nucleophile.
-
-
Recommended Action:
-
Always Use Pure Reagents: For sensitive or high-stakes reactions, it is best practice to use a fresh bottle of the aldehyde or to purify older stock immediately before use.
-
Perform a Quick Test: Before starting a large-scale reaction with an older bottle, perform a simple test like a TLC spot test or a quick aqueous wash and pH check to gauge the level of acidic impurity.
-
Adjust Stoichiometry (Not Recommended): While one could attempt to quantify the impurity and adjust the stoichiometry accordingly, this is not advisable. The presence of the acid can have unpredictable effects beyond simple stoichiometry, making purification the more robust and reliable solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway is autoxidation. This is a free-radical chain reaction initiated by factors like light, heat, or trace metals, where atmospheric oxygen reacts with the aldehyde. The process generates acylperoxy radicals and peracids as intermediates, which ultimately lead to the formation of the more stable 2-Isopropylbenzoic acid.[1][4][5]
Q2: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, the following conditions are essential. These are summarized in the table below.
-
Atmosphere: Store under a dry, inert atmosphere like Nitrogen or Argon.[6] Oxygen is a direct reactant in the oxidation process, so its exclusion is the most critical factor.
-
Temperature: Store in a refrigerator at 2-8°C.[7][8] Lower temperatures slow down the rate of both oxidation and potential polymerization reactions.
-
Light: Store in an amber or opaque bottle to protect from light. UV light can provide the energy to initiate the radical chain reaction for oxidation.[1]
-
Container: Use a tightly sealed glass bottle with a chemically resistant cap (e.g., PTFE-lined).
Q3: Should I use an antioxidant inhibitor? Which one is recommended?
For long-term storage, adding a radical scavenger (antioxidant) is highly recommended. These compounds interrupt the free-radical chain reaction of autoxidation.
-
Recommended Inhibitors:
-
Mechanism of Action: These phenolic antioxidants donate a hydrogen atom to the reactive acylperoxy radical, terminating the chain reaction and forming a stable, non-reactive radical on the antioxidant itself.[9]
-
Consideration: Ensure the chosen inhibitor will not interfere with your downstream application. In most synthetic applications, these low concentrations are negligible, but they can be removed during aqueous workup or chromatography if necessary.
Q4: How can I quickly test if my this compound has oxidized?
Besides the visual cues mentioned in the troubleshooting guide (color change, precipitate), there are simple chemical tests:
-
pH Test: Vigorously shake a small sample (e.g., 1 mL) with an equal volume of deionized water. Let the layers separate and test the pH of the aqueous layer with pH paper. A pH below 6 indicates the presence of the acidic 2-Isopropylbenzoic acid.
-
Bicarbonate Test: Add a small amount of the aldehyde to a saturated solution of sodium bicarbonate. The formation of bubbles (CO2 gas) indicates the presence of an acid.
-
Qualitative Tests for Aldehydes: To confirm the presence of the aldehyde functional group itself, you can use classic qualitative tests like Tollen's test (formation of a silver mirror) or Fehling's test (formation of a red precipitate of Cu₂O).[12][13] If these tests are weak or negative, it suggests significant degradation of the aldehyde.
Data Summary and Visualizations
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows the rate of oxidation and polymerization.[7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with oxygen, a key reactant in autoxidation.[6] |
| Light | Amber/Opaque Bottle | Protects from UV light, which can initiate radical oxidation.[1] |
| Container | Tightly Sealed Glass | Prevents moisture ingress and oxygen leak; ensures material compatibility. |
| Inhibitor | 50-100 ppm BHT or Hydroquinone | Terminates the free-radical chain reaction of oxidation.[9][14] |
Diagram 1: Autoxidation Pathway of this compound
This diagram illustrates the free-radical chain reaction responsible for the conversion of this compound into 2-isopropylbenzoic acid in the presence of oxygen.
Caption: Autoxidation of this compound to its carboxylic acid.
Experimental Protocols
Protocol 1: Purification of Oxidized this compound by Aqueous Wash
This protocol removes the acidic impurity, 2-Isopropylbenzoic acid, from the aldehyde.
Materials:
-
Oxidized this compound
-
Separatory funnel
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium chloride (NaCl) solution (brine)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable water-immiscible organic solvent
-
Rotary evaporator
Procedure:
-
Dissolution: In a separatory funnel, dissolve the impure aldehyde in approximately 3-4 volumes of diethyl ether.
-
First Wash: Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently several times to mix, periodically venting to release any CO₂ pressure that builds up from the acid-base reaction.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 5% NaHCO₃ solution (Step 2 & 3) one more time to ensure all acidic impurity is removed.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to remove the bulk of the dissolved water from the organic phase. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether. The remaining pure this compound should be a clear, colorless liquid.
-
Final Storage: Immediately transfer the purified aldehyde to a clean, dry, amber glass bottle, add an inhibitor if desired, flush the headspace with nitrogen or argon, and store under the recommended conditions.
References
- 1. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 3. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alphachem.ca [alphachem.ca]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. studymind.co.uk [studymind.co.uk]
- 14. mdpi.com [mdpi.com]
Troubleshooting low yields in directed ortho-metalation of cumene
Technical Support Center: Directed Ortho-Metalation of Cumene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Directed ortho-Metalation (DoM) of cumene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. The ortho-functionalization of cumene is a synthetically valuable reaction, yet it presents unique hurdles due to the absence of a classical, heteroatom-based directing group. Low yields are a common frustration, often stemming from subtle issues in reaction setup and execution.
This document moves beyond a simple checklist of procedures. It is structured as a series of in-depth, question-and-answer troubleshooting guides and FAQs to provide not just solutions, but a foundational understanding of the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reproducible, high-yield results.
Troubleshooting Guide: Addressing Low Yields
This section tackles the most common failure points encountered during the directed ortho-metalation of cumene. Each question addresses a specific experimental observation and provides a detailed explanation of the cause, along with actionable solutions and protocols.
Q1: My reaction shows very low conversion of the cumene starting material. What are the likely causes?
Low conversion is typically a sign that the initial deprotonation step is inefficient. The ortho-protons of cumene are not highly acidic, and their removal is a kinetically controlled process that relies on a highly reactive metalating agent.[1]
Primary Causes & Solutions:
-
Insufficient Basicity of the Organolithium Reagent: The choice of base is critical. While n-butyllithium (n-BuLi) is a common workhorse, its basicity is often insufficient for deprotonating a weakly activated substrate like cumene.
-
Solution: Switch to a more basic and sterically hindered alkyllithium. sec-Butyllithium (s-BuLi) is significantly more basic and is the preferred choice for challenging deprotonations.[2][3] For extremely stubborn cases, tert-butyllithium (t-BuLi) can be considered, though it is more hazardous and prone to side reactions.
-
-
Aggregation of the Organolithium Reagent: Alkyllithiums exist as aggregates (tetramers, hexamers) in hydrocarbon solvents, which severely dampens their reactivity.[4]
-
Solution: Incorporate N,N,N',N'-tetramethylethylenediamine (TMEDA). This bidentate chelating agent breaks up the alkyllithium aggregates, forming a more reactive monomeric or dimeric complex and dramatically accelerating the rate of metalation.[5][6] The s-BuLi/TMEDA complex is recognized as one of the most potent metalating systems.[5]
-
-
Inadequate Reaction Temperature or Time: Metalation of cumene is slow and requires precise temperature control.
-
Solution: The reaction should be conducted at low temperatures, typically -78 °C, to minimize side reactions. However, the metalation itself may require a slightly higher temperature to proceed at a reasonable rate. A common strategy is to add the reagents at -78 °C and then allow the reaction to slowly warm to -40 °C or -20 °C for a defined period before quenching.
-
Workflow for Optimizing Deprotonation
Caption: Troubleshooting workflow for low cumene conversion.
Q2: I'm observing a mixture of products, including para-substituted and benzylic-substituted isomers. How can I improve ortho-selectivity?
The formation of multiple isomers indicates that the reaction is not being effectively controlled by the principles of directed metalation. While cumene itself lacks a strong directing group, the reaction relies on a complex-induced proximity effect (CIPE) where the organolithium coordinates weakly with the arene π-system, favoring deprotonation at the sterically accessible ortho position.[4]
Primary Causes & Solutions:
-
Incorrect Solvent Choice: The solvent plays a crucial role in modulating the reactivity and aggregation state of the organolithium reagent.
-
Explanation: Highly coordinating solvents like tetrahydrofuran (THF) can compete with the substrate for coordination to the lithium ion, disrupting the pre-lithiation complex and leading to reduced regioselectivity.[1] In some systems, THF can even promote α-metalation (benzylic) over ortho-metalation.[7]
-
Solution: Use a non-polar or weakly coordinating solvent. Diethyl ether or hydrocarbon solvents (hexane, cyclohexane) are generally preferred. This enhances the coordinating effect between the substrate and the organolithium reagent, promoting ortho-lithiation.[1]
-
-
Steric Hindrance: The bulky isopropyl group of cumene and the organolithium-TMEDA complex create a sterically crowded environment. While this often favors ortho-lithiation over the more hindered benzylic position, subtle changes can alter the outcome.[8]
-
Explanation: The transition state leading to ortho-deprotonation is governed by steric factors.[8] If the organolithium reagent is too bulky or the temperature is too high, competing pathways like metalation at the less-hindered para position can occur.[9]
-
Solution: Ensure the use of s-BuLi, which provides a good balance of high basicity and manageable steric bulk.[2] Maintain strict low-temperature control (-78 °C) during reagent addition to ensure the reaction proceeds through the kinetically favored ortho-lithiation pathway.
-
| Parameter | Diethyl Ether / Hexane (Recommended) | Tetrahydrofuran (THF) (Use with Caution) |
| Coordinating Ability | Low to Medium | High |
| Effect on Selectivity | Favors ortho-metalation by promoting substrate-Li⁺ complexation. | Can decrease ortho-selectivity by competing for Li⁺ coordination.[1] |
| Reagent Stability | Higher stability for organolithiums. | Lower stability; s-BuLi and t-BuLi can react with THF, especially above -20 °C.[1][10] |
| Typical Use Case | Standard for DoM of weakly activated arenes. | Used when substrate solubility is an issue, but requires careful temperature control. |
Q3: The reaction works, but the yield is inconsistent and often drops upon scale-up. What factors are at play?
Reproducibility issues, especially during scale-up, often point to problems with reagent quality, moisture control, or heat transfer.
Primary Causes & Solutions:
-
Inaccurate Titration of Organolithium Reagent: The molarity of commercial alkyllithium solutions can degrade over time. Using an assumed concentration leads to incorrect stoichiometry.
-
Solution: Titrate your organolithium reagent regularly (e.g., weekly) using a reliable method like the Gilman double titration or titration with diphenylacetic acid.[6] Always use freshly titrated reagents for best results.
-
-
Presence of Moisture: Organolithiums are extremely sensitive to moisture and other protic sources.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent. Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Inefficient Heat Transfer on Scale-Up: Exothermic events, such as the addition of the organolithium reagent or the electrophilic quench, can cause localized temperature spikes in larger reaction volumes.
-
Solution: For larger-scale reactions, use a jacketed reactor with an efficient overhead stirrer. Add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation. Monitor the internal reaction temperature closely with a calibrated thermometer.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the "directed" ortho-metalation of cumene without a traditional directing group?
The Directed ortho-Metalation (DoM) of cumene is an adaptation of electrophilic aromatic substitution mediated by an aryllithium intermediate.[11] While cumene lacks a heteroatom-based Directed Metalation Group (DMG), the process is still guided. The mechanism involves the formation of a pre-lithiation complex where the Lewis acidic lithium ion of the organolithium reagent coordinates to the π-electron system of the benzene ring. This interaction, known as a Complex-Induced Proximity Effect (CIPE), increases the kinetic acidity of the nearby ortho-protons.[4] A highly basic alkyllithium, enhanced by TMEDA, then selectively abstracts an ortho-proton, leading to the thermodynamically less stable but kinetically favored ortho-lithiated species.[1]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. nbinno.com [nbinno.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. "Lithiation–alkylation of Polystyrene Occurs Only on the Ring" by Thomas J. Xue, Mark S. Jones et al. [epublications.marquette.edu]
- 10. reddit.com [reddit.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Stability of 2-Isopropylbenzaldehyde under acidic/basic conditions
Welcome to the technical support guide for 2-isopropylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this aromatic aldehyde in various experimental settings. Here, we address common questions and troubleshooting scenarios related to its stability under acidic and basic conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound under basic conditions?
Under basic conditions, this compound, which lacks alpha-hydrogens, is susceptible to the Cannizzaro reaction . This disproportionation reaction involves two molecules of the aldehyde reacting to produce a primary alcohol (2-isopropylbenzyl alcohol) and a carboxylic acid (2-isopropylbenzoic acid).[1][2][3] The reaction is typically induced by a strong base, such as sodium hydroxide or potassium hydroxide.[2][3] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.[3][4] The resulting intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the oxidized and reduced products.[3][4]
It is important to note that the Cannizzaro reaction can be a "crossed" reaction if another aldehyde without alpha-hydrogens, like formaldehyde, is present.[1][5] In such cases, a mixture of products can be expected.
Q2: Can this compound undergo aldol condensation?
No, this compound itself cannot undergo a standard aldol condensation because it lacks acidic alpha-hydrogens.[5] The aldol reaction requires the formation of an enolate ion, which is generated by the deprotonation of the carbon atom adjacent to the carbonyl group (the α-carbon).[6][7] However, it can participate in a crossed aldol condensation if reacted with another carbonyl compound that does possess α-hydrogens, such as a ketone like cyclopentanone or acetone, in the presence of a base.[6][8][9] In this scenario, the enolizable ketone acts as the nucleophile, attacking the carbonyl carbon of this compound.
Q3: How does this compound behave under acidic conditions?
While less reactive than under basic conditions, this compound can still undergo certain reactions in the presence of acid. One possibility is an acetalization reaction if an alcohol is present. This acid-catalyzed reaction protects the carbonyl group by converting it into an acetal.[10] Strong acids like hydrochloric acid or sulfuric acid are typically used as catalysts.[10] Additionally, under certain conditions, acid-catalyzed self-condensation or polymerization, though less common for benzaldehydes, could potentially occur, leading to undesired side products.
Q4: Is this compound susceptible to oxidation?
Yes, like many aldehydes, this compound is sensitive to air and can undergo autoxidation to form the corresponding carboxylic acid, 2-isopropylbenzoic acid.[11][12] This process is often accelerated by exposure to light and heat.[13] Therefore, it is crucial to store the compound under an inert atmosphere and in a cool, dark place.[14] The presence of impurities can sometimes catalyze this oxidation. Interestingly, the presence of the corresponding alcohol (2-isopropylbenzyl alcohol) can inhibit this autoxidation process.[12]
Q5: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] The recommended storage temperature is typically between 2-8°C under an inert atmosphere.[11][14] It should be protected from air, light, heat, and sources of ignition.[13]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] Avoid contact with skin and eyes.[13] Keep away from strong oxidizing agents and strong bases.[15]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Unexpected formation of 2-isopropylbenzyl alcohol and 2-isopropylbenzoic acid in a basic reaction medium. | The reaction conditions are promoting the Cannizzaro reaction . This occurs in the presence of a strong base when an aldehyde lacking α-hydrogens is used. | - Reduce Base Concentration: The rate of the Cannizzaro reaction is often dependent on the base concentration.[3] Using a milder base or a lower concentration of the strong base may slow down or prevent this side reaction. - Lower Reaction Temperature: The Cannizzaro reaction, like many chemical reactions, is temperature-dependent. Running the reaction at a lower temperature can help to minimize the rate of this undesired pathway. - Protect the Aldehyde: If the aldehyde functionality is not the desired reactive site under the basic conditions, consider protecting it as an acetal prior to introducing the base. The acetal can be deprotected under acidic conditions later in the synthesis. |
| Low yield of the desired product in a crossed aldol condensation with this compound. | - Self-condensation of the enolizable partner: The carbonyl compound with α-hydrogens may be reacting with itself instead of with this compound. - Cannizzaro reaction of this compound: If the basic conditions are too harsh, the Cannizzaro reaction may be competing with the desired aldol condensation. | - Slow Addition of the Enolizable Partner: Add the ketone or other enolizable carbonyl compound slowly to a mixture of this compound and the base. This ensures that the concentration of the enolate is kept low, minimizing self-condensation. - Use a Non-enolizable Aldehyde in Excess: If practical, using a slight excess of this compound can help to favor the crossed reaction. - Optimize Base and Temperature: As mentioned previously, carefully select the base and reaction temperature to favor the aldol addition over the Cannizzaro reaction. |
| Discoloration (yellowing) of this compound upon storage. | Oxidation: The aldehyde is likely oxidizing to 2-isopropylbenzoic acid and potentially other degradation products upon exposure to air and/or light.[2] | - Inert Atmosphere: Purge the storage container with an inert gas like nitrogen or argon before sealing. - Refrigeration and Light Protection: Store the compound at the recommended 2-8°C and in an amber or opaque container to protect it from light.[11][14] - Purity Check: Before use, it may be necessary to purify the aldehyde, for example, by distillation, to remove any oxidized impurities. |
| Formation of an acetal as a side product in an acidic reaction. | The reaction solvent is an alcohol (e.g., methanol, ethanol), and the acidic catalyst is promoting acetal formation. | - Use an Aprotic Solvent: Switch to a non-alcoholic, aprotic solvent such as THF, dichloromethane, or toluene to prevent acetal formation. - Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can hydrolyze the acetal back to the aldehyde, but its presence can also affect other acid-catalyzed reactions. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Stability Assessment of this compound under Basic Conditions (Monitoring for Cannizzaro Reaction)
This protocol outlines a method to quantify the stability of this compound in the presence of a strong base.
Objective: To determine the rate of disproportionation of this compound into 2-isopropylbenzyl alcohol and 2-isopropylbenzoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Hydrochloric acid (HCl) for quenching
-
Ethyl acetate (for extraction)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known concentration of this compound in methanol.
-
Initiate Reaction: Add a standardized solution of aqueous NaOH to the flask while stirring at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of dilute HCl to neutralize the NaOH.
-
Sample Preparation: Extract the quenched aliquot with ethyl acetate. Dry the organic layer and reconstitute in the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Monitor the disappearance of the this compound peak and the appearance of the 2-isopropylbenzyl alcohol and 2-isopropylbenzoic acid peaks.
-
Quantification: Use a pre-established calibration curve for each compound to determine their concentrations at each time point.
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Protocol 2: Analytical Methods for Degradation Products
A variety of analytical techniques can be employed to identify and quantify the degradation products of this compound.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the starting material and its degradation products. A stability-indicating HPLC method should be developed to ensure separation from any potential impurities.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile compounds and can provide structural information about the degradation products.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products formed, which is crucial for identifying unknown degradation products.
-
UV-Visible Spectroscopy: Can be used to monitor changes in the concentration of the aldehyde over time, although it may not be able to distinguish between different aromatic compounds.[16]
Section 4: Visualizing Reaction Pathways
Cannizzaro Reaction of this compound
Caption: Base-catalyzed Cannizzaro reaction pathway.
Crossed Aldol Condensation Workflow
Caption: Workflow for a crossed aldol condensation.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 6. magritek.com [magritek.com]
- 7. Khan Academy [khanacademy.org]
- 8. Solved This is an "Crossed Aldol Condensation | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetalization of Alkyl Alcohols with Benzaldehyde over Cesium Phosphomolybdovanadate Salts [mdpi.com]
- 11. chembk.com [chembk.com]
- 12. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. This compound | 6502-22-3 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. ijmr.net.in [ijmr.net.in]
Technical Support Center: Catalyst Selection for Reactions with 2-Isopropylbenzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-isopropylbenzaldehyde (also known as cuminaldehyde). This guide is designed to provide in-depth technical assistance and troubleshooting advice for catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to navigate the complexities of working with this versatile aromatic aldehyde, ensuring the success of your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield or Stalled Aldol Condensation
Question: I am attempting a crossed-aldol condensation between this compound and a ketone/aldehyde, but I am observing low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer:
Low yields in aldol condensations involving this compound can often be attributed to catalyst choice, reaction conditions, or steric hindrance from the isopropyl group.
Potential Causes & Solutions:
-
Inappropriate Catalyst Basicity: The choice of base is critical. Strong bases can promote the self-condensation of the enolizable partner, leading to unwanted side products.
-
Solution: Employ a solid base catalyst with moderate basicity. Magnesium-aluminum mixed oxides (Mg-Al hydrotalcites) have shown to be effective for such reactions.[1] The basic sites on these catalysts are strong enough to deprotonate the active methylene compound without causing significant self-condensation of the aldehyde. For instance, Mg(Al)O mixed oxides are selective for cross-condensation products.[1]
-
-
Steric Hindrance: The bulky isopropyl group at the ortho position can sterically hinder the approach of the enolate to the carbonyl carbon.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier. However, be mindful of potential side reactions at higher temperatures. A systematic temperature screen is recommended.
-
-
Catalyst Deactivation: The catalyst surface can be blocked by the formation of polymeric byproducts or coke, especially at elevated temperatures.[2][3]
-
Solution: If catalyst deactivation is suspected, consider catalyst regeneration. For solid base catalysts, calcination can often restore activity. Alternatively, employing a continuous flow setup can minimize contact time and reduce byproduct formation.
-
Issue 2: Poor Selectivity in the Oxidation to 2-Isopropylbenzoic Acid
Question: I am trying to oxidize this compound to 2-isopropylbenzoic acid, but I am getting a mixture of products, including the corresponding benzyl alcohol. How can I improve the selectivity towards the carboxylic acid?
Answer:
Achieving high selectivity in the oxidation of substituted benzaldehydes requires careful selection of the catalyst and oxidant, as well as precise control of reaction conditions.
Potential Causes & Solutions:
-
Over-reduction of the Aldehyde: In some catalytic systems, particularly those involving molecular oxygen, the initial product, 2-isopropylbenzoic acid, can be in equilibrium with the starting aldehyde and the corresponding alcohol, 2-isopropylbenzyl alcohol.
-
Solution: A well-established catalyst system for the aerial oxidation of substituted toluenes to their corresponding aldehydes, alcohols, and carboxylic acids is a combination of cobalt (II) acetate, manganese (II) acetate, and sodium bromide (Co/Mn/Br). By optimizing the molar ratio of these components and the reaction parameters such as temperature and air pressure, the selectivity can be steered towards the desired product. For instance, higher air pressure tends to favor the formation of the alcohol, so a moderate pressure should be used when targeting the carboxylic acid.
-
-
Incomplete Oxidation: The reaction may not be going to completion, leaving unreacted starting material and intermediate products.
-
Solution: Increase the reaction time or temperature. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.
-
-
Choice of Oxidant: The choice of oxidant plays a significant role in selectivity.
-
Solution: While air or molecular oxygen are green oxidants, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can provide higher selectivity to the carboxylic acid, although they are less environmentally friendly. For a greener approach, hydrogen peroxide in the presence of a suitable catalyst can also be effective.
-
Issue 3: Catalyst Poisoning During Hydrogenation
Question: My palladium on carbon (Pd/C) catalyst is losing activity rapidly during the hydrogenation of this compound to 2-isopropylbenzyl alcohol. What could be causing this deactivation?
Answer:
Catalyst deactivation in hydrogenation reactions is a common issue and can stem from several factors, primarily related to impurities in the starting materials or reaction medium.[3][4][5]
Potential Causes & Solutions:
-
Sulfur or Halogen Impurities: Even trace amounts of sulfur or halogen compounds in the this compound or solvent can act as potent poisons for palladium catalysts by strongly adsorbing to the active sites.[4]
-
Solution: Ensure the purity of your starting materials and solvents. If impurities are suspected, purification of the substrate by distillation or chromatography prior to the reaction is recommended. Using a guard bed of a suitable adsorbent to remove poisons before the reactant stream reaches the catalyst bed can also be effective in continuous processes.
-
-
Coke Formation: At higher temperatures, polymerization or decomposition of the reactant or product can lead to the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[2][3][4]
-
Solution: Optimize the reaction temperature to the lowest effective level. Using a higher hydrogen pressure can also help to minimize coke formation by promoting the desired hydrogenation reaction.
-
-
Sintering: High reaction temperatures can cause the small metal nanoparticles on the support to agglomerate into larger particles, a process known as sintering.[2][4] This reduces the active surface area of the catalyst.
-
Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Choosing a catalyst with a support that has strong metal-support interactions can also help to prevent sintering. For example, Pd on alumina can exhibit strong metal-support interactions, leading to high dispersion and stability.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a catalyst for a cross-coupling reaction involving this compound?
A1: For cross-coupling reactions such as Suzuki or Heck couplings, the primary consideration is the choice of a suitable palladium catalyst and ligand. The steric bulk of the ortho-isopropyl group can significantly impact the reaction efficiency.
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[7][8]
-
Ligand: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky and electron-rich ligands like Buchwald's biaryl phosphine ligands or ferrocene-based ligands can be highly effective in promoting the oxidative addition and reductive elimination steps.[7]
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene) also plays a critical role and should be optimized for each specific reaction.[7]
Q2: Can I use organocatalysis for reactions with this compound?
A2: Yes, organocatalysis is a powerful tool for asymmetric synthesis involving aldehydes. Chiral secondary amines, such as those derived from proline, can be used to catalyze asymmetric aldol or Michael addition reactions by forming a nucleophilic enamine intermediate with a ketone or aldehyde donor. For asymmetric acylations, chiral isothioureas have been shown to be effective.[9] The stereochemical outcome of these reactions is controlled by the chiral environment of the catalyst.
Q3: Are there any biocatalytic options for the transformation of this compound?
A3: Biocatalysis offers a green and highly selective alternative for the transformation of aldehydes. Alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of this compound to the corresponding chiral alcohol with high enantioselectivity.[10] Whole-cell biocatalysis can be particularly advantageous as it allows for in-situ cofactor regeneration.[11] The reaction conditions are typically mild (room temperature, aqueous media), minimizing side reactions and environmental impact.
Section 3: Experimental Protocols & Data
Protocol 1: Heterogeneous Catalytic Hydrogenation of this compound
This protocol describes a general procedure for the hydrogenation of this compound to 2-isopropylbenzyl alcohol using a palladium on carbon catalyst.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Carefully add 5% Pd/C (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the flask and purge with nitrogen or argon to remove air.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropylbenzyl alcohol, which can be further purified by distillation or chromatography if necessary.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alcohol (%) |
| 5% Pd | Carbon | 25 | 1 | >99 | ~95 |
| 5% Pd | Alumina | 25 | 1 | >99 | >98 |
| 5% Pt | Carbon | 25 | 1 | >99 | ~90 (potential for over-reduction) |
| Raney Ni | - | 50 | 10 | >99 | ~92 |
Table 1: Comparison of different catalysts for the hydrogenation of this compound. Data is illustrative and actual results may vary.
Protocol 2: Catalyst Screening for a Cross-Coupling Reaction
This protocol outlines a high-throughput screening approach to identify the optimal catalyst and conditions for a Suzuki coupling reaction.[12]
Materials:
-
This compound derivative (e.g., 2-isopropyl-4-bromobenzaldehyde)
-
Arylboronic acid
-
A selection of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, CsF)
-
A selection of solvents (e.g., Toluene, Dioxane, DMF)
-
96-well reaction block
Procedure:
-
Prepare stock solutions of the aldehyde, boronic acid, and bases in the chosen solvents.
-
In each well of the 96-well plate, add the palladium catalyst (pre-weighed or from a stock solution).
-
Using a liquid handling robot or multichannel pipette, dispense the appropriate amounts of the aldehyde, boronic acid, base, and solvent into each well according to the experimental design.
-
Seal the reaction block and place it on a heated shaker block.
-
Run the reactions at a set temperature for a specific time.
-
After the reaction time, quench the reactions and analyze the product formation in each well using high-throughput techniques like LC-MS or GC-MS.[13]
-
The results will indicate the optimal combination of catalyst, base, and solvent for the desired transformation.
Section 4: Visualizations
Figure 1: Common causes of catalyst deactivation and their corresponding mitigation strategies.
Figure 2: Troubleshooting workflow for low yields in the aldol condensation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
- 13. fhi.mpg.de [fhi.mpg.de]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Isopropylbenzaldehyde and 4-Isopropylbenzaldehyde
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthetic strategy. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-isopropylbenzaldehyde and 4-isopropylbenzaldehyde. By synthesizing established principles of physical organic chemistry with available spectroscopic and reaction data, this document aims to elucidate the subtle yet significant differences in their chemical behavior, empowering informed decisions in experimental design and optimization.
Structural and Spectroscopic dissimilarities: A Tale of Two Isomers
This compound and 4-isopropylbenzaldehyde, while sharing the same molecular formula (C₁₀H₁₂O) and molecular weight (148.20 g/mol ), exhibit distinct physical and spectroscopic properties owing to the differential placement of the bulky isopropyl group on the benzaldehyde scaffold.[1][2]
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | 4-Isopropylbenzaldehyde (Cuminaldehyde) |
| CAS Number | 6502-22-3[1] | 122-03-2[3] |
| Appearance | - | Colorless to pale yellow liquid[4] |
| Boiling Point | - | 235-236 °C[4] |
| ¹H NMR (Aldehyde Proton, δ) | Expected ~10.3-10.5 ppm | ~9.98 ppm[5] |
| ¹³C NMR (Carbonyl Carbon, δ) | Expected ~192-194 ppm | ~191.99 ppm[5] |
The positioning of the isopropyl group in the ortho position in this compound is anticipated to deshield the aldehyde proton to a greater extent in ¹H NMR spectroscopy due to the through-space anisotropic effect of the C-C bonds of the isopropyl group. Similarly, the carbonyl carbon in the ¹³C NMR spectrum of the 2-isomer is expected to be slightly downfield compared to the 4-isomer. In contrast, the ¹H NMR spectrum of 4-isopropylbenzaldehyde displays a characteristic pattern for a 1,4-disubstituted benzene ring.[4] The aldehyde proton in aromatic aldehydes typically resonates around 10 ppm due to the deshielding effect of the benzene ring's π-electron circulation.[4]
The Theoretical Underpinnings of Reactivity: Electronic vs. Steric Effects
The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors imparted by the substituents on the aromatic ring.
Electronic Effects
The isopropyl group is an electron-donating group (EDG) through the inductive effect (+I).[6] This effect involves the pushing of electron density through the sigma bonds towards the aromatic ring.
-
4-Isopropylbenzaldehyde: With the isopropyl group in the para position, its electron-donating nature increases the electron density on the aromatic ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon. This deactivation makes the carbonyl carbon less electrophilic and, consequently, less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[7]
-
This compound: The inductive effect of the ortho-isopropyl group is also electron-donating. However, the proximity of the bulky group to the aldehyde functionality can lead to more complex electronic interactions, although the primary inductive effect remains.
Steric Hindrance
Steric hindrance plays a crucial role in dictating the accessibility of the carbonyl carbon to incoming nucleophiles.[8]
-
4-Isopropylbenzaldehyde: The para-positioning of the isopropyl group exerts a negligible steric effect on the aldehyde functionality.[7] The reaction center is freely accessible to reagents.
-
This compound: The ortho-isopropyl group presents a significant steric barrier around the aldehyde group. This steric hindrance is expected to be the dominant factor governing its reactivity, particularly in reactions involving bulky nucleophiles. The approach of a nucleophile to the carbonyl carbon is impeded by the spatial bulk of the adjacent isopropyl group.[9]
Comparative Reactivity in Key Organic Transformations
The interplay of electronic and steric effects leads to predictable, yet significant, differences in the reactivity of 2- and 4-isopropylbenzaldehyde in fundamental organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction of aldehydes and ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[10][11]
General Mechanism of Nucleophilic Addition:
Caption: General mechanism of nucleophilic addition to an aldehyde.
Reactivity Comparison:
-
4-Isopropylbenzaldehyde: Due to the electron-donating nature of the para-isopropyl group, it is generally less reactive towards nucleophiles than unsubstituted benzaldehyde.[7] However, in the absence of significant steric hindrance, these reactions proceed readily.
-
This compound: The pronounced steric hindrance from the ortho-isopropyl group is expected to dramatically decrease the rate of nucleophilic addition. The bulky group physically obstructs the trajectory of the incoming nucleophile, raising the activation energy of the reaction.
Experimental Protocol: Grignard Reaction (A Case Study in Nucleophilic Addition)
This protocol outlines a general procedure for the reaction of both isomers with a Grignard reagent. It is anticipated that the reaction with this compound will be significantly slower and may require more forcing conditions or yield lower amounts of the desired product compared to the 4-isomer.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of an appropriate alkyl or aryl halide (e.g., bromobenzene, 1.1 eq) in anhydrous diethyl ether or THF via the dropping funnel to initiate the formation of the Grignard reagent.
-
Aldehyde Addition: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of either this compound or 4-isopropylbenzaldehyde (1.0 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation.
Reactivity Comparison:
-
4-Isopropylbenzaldehyde: This isomer is readily oxidized to 4-isopropylbenzoic acid (cumic acid) using common oxidizing agents.[12]
-
This compound: The steric hindrance around the aldehyde group in the 2-isomer may slightly decrease the rate of oxidation, but this effect is generally less pronounced than in nucleophilic addition reactions, as many oxidizing agents are relatively small.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolution: Dissolve the isopropylbenzaldehyde isomer (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water to the stirred solution of the aldehyde. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Reaction Monitoring: Stir the mixture at room temperature until the characteristic purple color of the permanganate ion disappears, indicating the completion of the reaction.
-
Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Reduction Reactions
Aldehydes are readily reduced to their corresponding primary alcohols.
Reactivity Comparison:
-
4-Isopropylbenzaldehyde: This isomer is easily reduced to 4-isopropylbenzyl alcohol.
-
This compound: Similar to oxidation, the steric hindrance in the 2-isomer is expected to have a less significant impact on reduction reactions, especially with small hydride reagents like sodium borohydride. However, with bulkier reducing agents, a decrease in reaction rate may be observed.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve the isopropylbenzaldehyde isomer (1.0 eq) in a suitable protic solvent such as methanol or ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The resulting alcohol can be purified by distillation or chromatography if necessary.
Conclusion
The reactivity of this compound and 4-isopropylbenzaldehyde is a clear illustration of the profound influence of substituent position on the chemical behavior of aromatic compounds.
-
4-Isopropylbenzaldehyde 's reactivity is primarily governed by the electronic effect of the para-isopropyl group, which deactivates the carbonyl group towards nucleophilic attack through its electron-donating nature.
-
This compound 's reactivity is dominated by the steric hindrance imposed by the ortho-isopropyl group, which significantly impedes the approach of nucleophiles to the aldehyde functionality, rendering it substantially less reactive in such transformations.
For reactions less sensitive to steric bulk, such as oxidation and reduction with small reagents, the reactivity difference between the two isomers is expected to be less pronounced. A thorough understanding of these governing principles is crucial for the strategic design of synthetic routes and the prediction of reaction outcomes in the fields of medicinal chemistry and materials science.
References
- 1. scbt.com [scbt.com]
- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. chemneo.com [chemneo.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Steric Effects of Ortho vs. Para Isopropyl Groups
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced effects of substituent placement is paramount. An isopropyl group, seemingly simple, exerts dramatically different influences on a molecule's reactivity, conformation, and physical properties depending on its position on an aromatic ring. This guide provides an in-depth comparison of the steric effects of an ortho-isopropyl group versus its para-isomer, supported by experimental data and established chemical principles.
Introduction: Quantifying Steric Hindrance
Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder reactions or lock molecules into specific conformations. While electronic effects are often described by the Hammett equation, this model typically fails for ortho-substituted compounds because it does not account for steric hindrance or other "proximity effects".
To quantify steric bulk, the Taft steric parameter (Es) is often employed.[1][2] This parameter is derived from the rates of ester hydrolysis and provides a numerical value for the steric character of a substituent.[2][3] A more negative Es value indicates greater steric bulk. For instance, the branched isopropyl group has a significantly more negative Es value than a linear propyl group, highlighting how the bulk's proximity to a reaction center is critical.[4] The isopropyl group's size is a dominant factor in the phenomena described below.
| Parameter | Value | Significance |
| Taft Steric Parameter (Es) for Isopropyl | -0.47 | Quantifies the steric bulk of the group.[1] |
Impact on Reaction Rates and Selectivity
The most direct consequence of steric hindrance is its influence on the accessibility of a reaction center. The ortho position places the bulky isopropyl group directly adjacent to the neighboring positions on the ring, creating a sterically crowded environment.
Case Study: Electrophilic Aromatic Substitution (EAS)
In the electrophilic aromatic substitution of isopropylbenzene, the isopropyl group is an activating, ortho, para-director due to its electron-donating inductive effect.[5] However, the distribution of the isomeric products is heavily skewed by sterics.
The bulky isopropyl group physically shields the ortho positions, making it difficult for an incoming electrophile to approach and form the necessary sigma complex intermediate.[6][7] The para position, being remote from the isopropyl group, is sterically unencumbered and therefore much more accessible.
This effect is clearly demonstrated in the nitration of alkylbenzenes. While toluene (methylbenzene) yields a significant amount of the ortho-nitro product, the nitration of isopropylbenzene heavily favors the para product.[7]
| Substrate | Ortho Product (%) | Para Product (%) | Ortho/Para Ratio |
| Toluene (Nitration) | ~59% | ~37% | 1.59 |
| tert-Butylbenzene (Nitration) | ~16% | ~75% | 0.21 |
| Isopropylbenzene (Protiodetritiation) | (Partial rate factor: 223) | (Partial rate factor: 544) | 0.41 |
Data for nitration of Toluene and tert-Butylbenzene from various sources illustrate the trend.[7] Data for Isopropylbenzene is from a protiodetritiation study, which also measures electrophilic substitution rates and shows a clear para preference.[8]
The causality is clear: as the steric bulk of the alkyl group increases (methyl < isopropyl < tert-butyl), the rate of attack at the ortho position decreases dramatically due to steric hindrance.[7]
References
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic substitution. Part XVII. Protiodetritiation of some cycloalkyl- and secondary alkyl-benzenes. A linear free energy relationship for ortho-aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Distinguishing Isopropylbenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Isopropylbenzaldehyde, a key intermediate in various synthetic pathways, exists as three positional isomers: 2-isopropylbenzaldehyde, 3-isopropylbenzaldehyde, and 4-isopropylbenzaldehyde (cuminaldehyde). While sharing the same molecular formula (C₁₀H₁₂O) and weight (148.20 g/mol ), their distinct substitution patterns on the benzene ring give rise to subtle differences in physicochemical properties. Exploiting these differences is paramount for their accurate differentiation.
This guide provides an in-depth comparison of key analytical techniques for distinguishing these isomers, grounded in experimental data and established scientific principles. We will explore the causality behind methodological choices and present self-validating protocols to ensure trustworthy and reproducible results.
The Challenge: Subtle Structural Variations
The core analytical challenge lies in the similarity of the isomers. All three possess a benzaldehyde core with an isopropyl substituent at the ortho (2-), meta (3-), or para (4-) position. This positional variance influences electron distribution within the aromatic ring and the overall polarity and volatility of the molecules, albeit subtly. A robust analytical strategy, therefore, requires techniques with high resolving power and specificity.
Chromatographic Techniques: The Power of Separation
Chromatography is a cornerstone for separating mixtures of similar compounds.[1][2][3] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes. Given that isopropylbenzaldehyde isomers are volatile, GC is often the preferred initial approach.
Gas Chromatography (GC): Leveraging Volatility Differences
GC separates compounds based on their boiling points and their interactions with the stationary phase of the column.[4][5] For aromatic isomers, elution order is influenced by both volatility and the potential for specific interactions with the column chemistry.[4][6]
Causality of Method Selection: The choice of a non-polar or mid-polar stationary phase is critical. A non-polar phase, such as one based on polydimethylsiloxane (often with 5% phenyl substitution, e.g., DB-5 or equivalent), separates analytes primarily by their boiling points. Isomers with more compact structures or weaker intermolecular forces tend to be more volatile and elute earlier. Temperature programming is essential for achieving good peak shape and resolution for a mixture with a range of boiling points.[5]
Experimental Protocol: GC-FID Analysis
This protocol is designed for the baseline separation of isopropylbenzaldehyde isomers.
-
System Preparation:
-
Instrumental Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 280°C (FID).
-
-
Sample Preparation:
-
Prepare a 100 ppm standard solution of each isomer and a mixed standard in a suitable solvent like dichloromethane or hexane.
-
-
System Suitability:
-
Inject the mixed standard. The resolution between any two adjacent isomer peaks should be ≥ 1.5. Tailing factors for each peak should be between 0.9 and 1.2.
-
-
Data Analysis:
-
Identify peaks based on the retention times obtained from individual isomer injections. The expected elution order is generally 2- > 3- > 4-isopropylbenzaldehyde, correlating with their boiling points.
-
High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or as an alternative separation technique, reverse-phase HPLC (RP-HPLC) is highly effective.[8][9] Separation is based on the differential partitioning of the isomers between a non-polar stationary phase (like C18) and a polar mobile phase.[10][11]
Causality of Method Selection: The slight differences in polarity among the isomers drive the separation. The 4-isomer (para) is the most symmetric, which can affect its interaction with the C18 stationary phase compared to the less symmetric 2- (ortho) and 3- (meta) isomers. A mobile phase of acetonitrile and water is a standard choice for compounds of this polarity.[12]
Experimental Protocol: RP-HPLC-UV Analysis
-
System Preparation:
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 50 ppm standard solution of each isomer and a mixed standard in the mobile phase.
-
-
System Suitability:
-
Inject the mixed standard. The resolution between isomer peaks should be ≥ 1.5. The number of theoretical plates (N) for each peak should be > 2000.
-
-
Data Analysis:
-
Identify peaks based on retention times. The elution order will depend on the relative hydrophobicity of the isomers.
-
Spectroscopic Techniques: The Power of Identification
While chromatography separates the isomers, spectroscopy provides the structural information needed for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing positional isomers, as it directly probes the chemical environment of each nucleus (¹H and ¹³C).[15][16]
Causality of Method Selection: The position of the isopropyl group relative to the aldehyde group creates unique electronic environments for the aromatic protons and carbons. This results in distinct chemical shifts and splitting patterns (coupling constants) for each isomer.[15]
-
4-Isopropylbenzaldehyde (para): Due to symmetry, the aromatic region of the ¹H NMR spectrum will show a characteristic AA'BB' system, which often appears as two distinct doublets.[17] The ¹³C NMR will have fewer signals in the aromatic region compared to the other isomers because of this symmetry.
-
This compound (ortho) & 3-Isopropylbenzaldehyde (meta): These isomers lack symmetry and will therefore display more complex multiplets in the aromatic region of their ¹H NMR spectra, with four distinct signals. Their ¹³C NMR spectra will also show a full set of aromatic carbon signals. The specific chemical shifts and coupling patterns will be unique to each isomer.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental in CDCl₃)
| Isomer | Aromatic Protons (¹H NMR) | Aldehyde Proton (¹H NMR) | Isopropyl Protons (¹H NMR) | Aromatic Carbons (¹³C NMR) |
| 2- (ortho) | Complex multiplet, ~7.2-7.8 ppm | ~10.3 ppm | Septet (~3.5 ppm), Doublet (~1.2 ppm) | 6 distinct signals |
| 3- (meta) | Complex multiplet, ~7.4-7.8 ppm[18] | ~9.98 ppm[18] | Septet (~3.0 ppm), Doublet (~1.3 ppm)[18] | 6 distinct signals[19] |
| 4- (para) | Two doublets, ~7.4 & 7.8 ppm[20] | ~9.96 ppm[20] | Septet (~3.06 ppm), Doublet (~1.24 ppm)[20] | 4 distinct signals[20][21][22] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values, comparing them to the expected patterns for each isomer.
Mass Spectrometry (MS)
When coupled with Gas Chromatography (GC-MS), mass spectrometry provides both separation and identification. The isomers will have the same molecular ion peak (m/z 148), but their fragmentation patterns under electron ionization (EI) can differ.[23]
Causality of Method Selection: The position of the isopropyl group influences the stability of the resulting fragment ions.[24] For example, the loss of a methyl group from the isopropyl moiety or the loss of the entire isopropyl group can lead to fragment ions whose stability is dependent on the original substitution pattern. The characteristic loss of the aldehyde group (-CHO, 29 Da) to form a phenyl cation (m/z 77) is expected, but the subsequent fragmentation pathways of the isopropyl-substituted ring may vary.[25][26][27] For isomers with very similar EI spectra, tandem mass spectrometry (MS/MS) can provide definitive differentiation by isolating a common fragment ion and observing its secondary fragmentation.[28][29]
Table 2: Key Diagnostic Fragments in Mass Spectrometry
| m/z Value | Fragment Identity | Significance |
| 148 | [M]⁺ | Molecular Ion |
| 147 | [M-H]⁺ | Loss of aldehydic proton |
| 133 | [M-CH₃]⁺ | Loss of a methyl group from isopropyl |
| 119 | [M-CHO]⁺ | Loss of the aldehyde group |
| 105 | [M-C₃H₇]⁺ | Loss of the isopropyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
Note: The relative intensities of these fragments will be the key differentiator between the isomers.
Summary Comparison of Techniques
Table 3: Performance Overview of Analytical Techniques
| Technique | Principle | Primary Strength | Limitations |
| GC-FID | Volatility & Phase Interaction | Excellent separation, robust quantification | Requires volatile & thermally stable analytes; limited structural info |
| RP-HPLC-UV | Polarity & Partitioning | Versatile, good for less volatile compounds | Separation can be less efficient than GC for these isomers |
| NMR | Nuclear Spin in Magnetic Field | Unambiguous structural elucidation | Lower sensitivity, requires pure sample, higher cost |
| GC-MS | GC Separation + m/z Analysis | Provides both separation and mass info | Isomers may have very similar fragmentation patterns |
Conclusion
A multi-faceted approach is the most robust strategy for distinguishing isopropylbenzaldehyde isomers. Gas Chromatography provides the initial, high-resolution separation, with GC-MS offering a powerful combination of separation and mass-based identification. For absolute, unambiguous structural confirmation, NMR spectroscopy is the definitive technique, providing clear, distinct spectral fingerprints for the 2-, 3-, and 4-isomers based on their unique symmetries and proton/carbon environments. By understanding the underlying principles of each technique, researchers can select and implement the most appropriate method to ensure the identity and purity of their compounds, a critical step in any scientific or developmental workflow.
References
- 1. kngac.ac.in [kngac.ac.in]
- 2. funaab.edu.ng [funaab.edu.ng]
- 3. asdlib.org [asdlib.org]
- 4. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Separation of Benzaldehyde, 4-ethoxy-3-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 2,3,4-Trihydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 4-Isopropylbenzaldehyde | SIELC Technologies [sielc.com]
- 13. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. magritek.com [magritek.com]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 18. Solved label the 1H & 13C NMR Spectrum for | Chegg.com [chegg.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. spectrabase.com [spectrabase.com]
- 23. 3-Isopropylbenzaldehyde [webbook.nist.gov]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Isopropylbenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbenzaldehyde, a substituted aromatic aldehyde, exists as three positional isomers: 2-isopropylbenzaldehyde (ortho), 3-isopropylbenzaldehyde (meta), and 4-isopropylbenzaldehyde (para), the last of which is commonly known as cuminaldehyde. These isomers, while structurally similar, are anticipated to exhibit distinct biological profiles due to the differential positioning of the isopropyl group on the benzaldehyde ring. This steric and electronic variation can significantly influence their interaction with biological targets. Cuminaldehyde, a major constituent of the essential oil of cumin (Cuminum cyminum), has been extensively studied for its diverse pharmacological effects.[1][2] However, a comprehensive comparative analysis of all three isomers is less documented in the scientific literature. This guide provides a detailed comparison of the known biological activities of these isomers, focusing on their antimicrobial, antioxidant, and anti-inflammatory properties, supported by available experimental data and detailed methodologies for key assays.
Comparative Biological Activities: A Data-Driven Overview
The biological efficacy of the isopropylbenzaldehyde isomers is intrinsically linked to their molecular structure. The position of the isopropyl group can affect electron distribution within the aromatic ring and the aldehyde moiety, as well as the molecule's overall shape and lipophilicity, thereby influencing its biological activity.
Antimicrobial Activity
The antimicrobial potential of benzaldehyde and its derivatives has been a subject of significant research interest.[3] The aldehyde functional group is known to be reactive and can contribute to antimicrobial effects by interacting with microbial proteins and enzymes.
4-Isopropylbenzaldehyde (Cuminaldehyde):
Cuminaldehyde has demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] Its efficacy is often attributed to its ability to disrupt microbial cell membranes and generate reactive oxygen species (ROS) within the microbial cells.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Isopropylbenzaldehyde (Cuminaldehyde) against Selected Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | - | 150 | [1] |
| Staphylococcus aureus | ATCC 6538 | - | [5] |
| Escherichia coli | - | - | [5] |
This compound and 3-Isopropylbenzaldehyde:
Direct and comprehensive antimicrobial data for 2- and 3-isopropylbenzaldehyde is limited in publicly available literature. However, studies on derivatives suggest their potential. For instance, Schiff bases derived from 5-chloro-2-isopropylbenzaldehyde have been synthesized and shown to possess antimicrobial activity.[6] This suggests that the this compound scaffold can be a building block for novel antimicrobial agents. For 3-hydroxybenzaldehyde, a related substituted benzaldehyde, MIC values against Gram-positive and Gram-negative bacteria have been reported in the range of 0.145–0.58 mg/ml.[7] While not a direct comparison, this data points to the potential for antimicrobial activity in substituted benzaldehydes.
Structure-Activity Relationship Insights:
The antimicrobial activity of substituted benzaldehydes is influenced by the nature and position of the substituents.[3] Generally, electron-withdrawing groups can enhance activity. The lipophilicity conferred by the isopropyl group may also play a crucial role in the interaction with microbial cell membranes. Further comparative studies are warranted to elucidate the precise impact of the isopropyl group's position on the antimicrobial spectrum and potency.
Antioxidant Activity
The antioxidant capacity of phenolic and aldehydic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[8] The position of substituents on the aromatic ring can significantly influence this activity.
4-Isopropylbenzaldehyde (Cuminaldehyde):
Cuminaldehyde has been reported to possess antioxidant properties, contributing to the overall antioxidant effect of cumin essential oil.[2]
This compound and 3-Isopropylbenzaldehyde:
Structure-Activity Relationship Insights:
For dihydroxybenzaldehyde isomers, it has been shown that only the electron-donor derivatives exhibit significant antioxidant activity.[1] The position of the hydroxyl groups affects the stability of the resulting phenoxyl radical. While the isopropyl group is generally considered to be weakly electron-donating, its position could subtly influence the radical scavenging capacity of the molecule. A direct comparative study using a standardized method like the DPPH assay is necessary to determine the relative antioxidant potential of the three isomers.
Anti-inflammatory Activity
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators.[9][10] Inhibition of COX-2 is a major target for anti-inflammatory drug development.
4-Isopropylbenzaldehyde (Cuminaldehyde):
Cuminaldehyde has been shown to exhibit anti-inflammatory effects and is an inhibitor of lipoxygenase.[11]
3-Isopropylbenzaldehyde:
There is evidence suggesting that 3-isopropylbenzaldehyde possesses anti-inflammatory properties by inhibiting the enzyme cyclooxygenase-2 (COX-2) and binding to the P38 and JNK pathways.[12]
This compound:
Specific data on the anti-inflammatory activity of this compound is currently lacking in the available literature.
Structure-Activity Relationship Insights:
The anti-inflammatory activity of benzaldehyde derivatives can be influenced by their ability to interact with the active site of inflammatory enzymes like COX-2.[13] The position of the isopropyl group could affect the binding affinity and selectivity of the molecule for these enzymes. The observation that the meta-isomer (3-isopropylbenzaldehyde) shows potential as a COX-2 inhibitor suggests that steric and electronic factors at this position may be favorable for this activity.
Experimental Protocols
To facilitate further research and direct comparison of the isopropylbenzaldehyde isomers, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][14][15]
Materials:
-
Test compounds (2-, 3-, and 4-isopropylbenzaldehyde)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the isopropylbenzaldehyde isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli | PLOS One [journals.plos.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Antioxidant and antibacterial activity evaluation of 3‐hydroxybenzaldehyde: the product of thymol oxidation by a new magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. journalajocs.com [journalajocs.com]
- 12. 3-Isopropylbenzaldehyde | 34246-57-6 | JBA24657 [biosynth.com]
- 13. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Isopropylbenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of constitutional isomers is a fundamental requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Isopropylbenzaldehyde, with its ortho (2-), meta (3-), and para (4-) isomers, presents a classic case where distinct biological activities can arise from subtle structural differences. This guide provides an in-depth comparative analysis of the spectroscopic differences between these three isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established spectroscopic principles and supported by experimental data to empower researchers in the unambiguous identification of each isomer.
The Structural Basis for Spectroscopic Differentiation
The electronic environment of the aldehyde and isopropyl groups, as well as the aromatic protons, is uniquely influenced by their relative positions on the benzene ring. This variation in electronic distribution is the primary determinant of the distinct spectroscopic signatures observed for the 2-, 3-, and 4-isopropylbenzaldehyde isomers. In the ortho isomer, steric hindrance and potential intramolecular interactions between the bulky isopropyl group and the aldehyde functionality play a significant role. In contrast, the meta and para isomers experience less steric strain, with electronic effects (inductive and resonance) being the predominant factors influencing their spectroscopic properties.
Caption: Molecular structures of 2-, 3-, and 4-Isopropylbenzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Isomers
Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling patterns of the aldehyde proton, aromatic protons, and the isopropyl group protons provide a unique fingerprint for each compound.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[1]
-
Sample Preparation:
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]
-
-
Data Acquisition:
-
Set appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
Comparative ¹H NMR Data
| Proton | 2-Isopropylbenzaldehyde | 3-Isopropylbenzaldehyde | 4-Isopropylbenzaldehyde |
| Aldehyde (-CHO) | ~10.4 ppm (s) | ~9.9 ppm (s) | ~9.9 ppm (s) |
| Aromatic (Ar-H) | ~7.3-7.8 ppm (m) | ~7.4-7.8 ppm (m) | ~7.4 ppm (d), ~7.8 ppm (d) |
| Isopropyl (-CH) | ~3.5 ppm (septet) | ~3.0 ppm (septet) | ~3.1 ppm (septet) |
| Isopropyl (-CH₃) | ~1.2 ppm (d) | ~1.3 ppm (d) | ~1.3 ppm (d) |
Data compiled from various sources and may vary slightly based on experimental conditions.
Key Differentiating Features in ¹H NMR:
-
Aldehyde Proton: The aldehyde proton in this compound is significantly deshielded (~10.4 ppm) compared to the meta and para isomers (~9.9 ppm). This is attributed to the "through-space" deshielding effect of the nearby isopropyl group.
-
Aromatic Protons: The aromatic region of the spectrum is highly informative.
-
4-Isopropylbenzaldehyde: Exhibits a classic para-substituted pattern with two distinct doublets, a consequence of the molecule's symmetry.[5]
-
2- and 3-Isopropylbenzaldehyde: Show more complex multiplet patterns due to the lower symmetry.
-
-
Isopropyl Methine Proton (-CH): The methine proton of the isopropyl group in the ortho isomer is shifted downfield (~3.5 ppm) due to the anisotropic effect of the nearby aldehyde group's carbonyl bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR provides complementary information, particularly regarding the carbon framework of the isomers.
Comparative ¹³C NMR Data
| Carbon | This compound | 3-Isopropylbenzaldehyde | 4-Isopropylbenzaldehyde |
| Aldehyde (C=O) | ~192 ppm | ~192 ppm | ~191 ppm |
| Aromatic (C-CHO) | ~135 ppm | ~137 ppm | ~135 ppm |
| Aromatic (C-isopropyl) | ~150 ppm | ~150 ppm | ~155 ppm |
| Aromatic (Other) | ~125-134 ppm | ~126-135 ppm | ~127-130 ppm |
| Isopropyl (-CH) | ~28 ppm | ~34 ppm | ~34 ppm |
| Isopropyl (-CH₃) | ~23 ppm | ~24 ppm | ~24 ppm |
Data compiled from various sources and may vary slightly based on experimental conditions.[3][6][7][8]
Key Differentiating Features in ¹³C NMR:
-
Ipso-Carbon of the Isopropyl Group: The carbon atom of the benzene ring attached to the isopropyl group (C-isopropyl) shows a noticeable downfield shift in the para isomer (~155 ppm) compared to the ortho and meta isomers (~150 ppm).
-
Number of Aromatic Signals: Due to symmetry, 4-isopropylbenzaldehyde will show fewer aromatic carbon signals than the 2- and 3-isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups, primarily the aldehyde.
Experimental Protocol for Liquid Sample IR Analysis
For liquid samples like the isopropylbenzaldehydes, a simple and effective method is the "sandwich" technique.[9][10]
-
Place a drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][11]
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.[9][11]
-
Mount the plates in the spectrometer's sample holder for analysis.
Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[10][12]
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 (Fermi doublet) | Generally present in all three isomers.[13] |
| C=O stretch (aldehyde) | ~1700-1710 | The position can be subtly influenced by the electronic effects of the isopropyl group's position.[13][14] |
| C=C stretch (aromatic) | ~1600, 1580, 1450 | The pattern of these bands can sometimes help distinguish substitution patterns. |
| C-H bend (out-of-plane) | 750-900 | The pattern of these bands in the fingerprint region is often characteristic of the substitution pattern (ortho, meta, para). |
Data compiled from various sources.[15][16][17][18][19][20]
Key Differentiating Features in IR:
While the major aldehyde peaks are present in all three isomers, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.
Caption: General workflow for the spectroscopic analysis of isopropylbenzaldehyde isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and can provide structural clues through the analysis of fragmentation patterns.
Key Features in Mass Spectra:
-
Molecular Ion Peak (M⁺): All three isomers will exhibit a strong molecular ion peak at m/z 148, corresponding to their shared molecular formula, C₁₀H₁₂O.[6][15][21][22][23][24]
-
Fragmentation Patterns: The primary fragmentation pathway involves the loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z 147. Another significant fragmentation is the loss of the isopropyl group, resulting in a peak at m/z 105. While the major fragments are similar, the relative intensities of these fragment ions may show subtle differences between the isomers.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of 2-, 3-, and 4-isopropylbenzaldehyde is readily achievable through a combinatorial approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While each technique provides valuable information, ¹H NMR spectroscopy stands out as the most definitive method for distinguishing these isomers due to the pronounced and predictable differences in the chemical shifts and coupling patterns of the aldehyde and aromatic protons, which are directly influenced by the position of the isopropyl substituent. By understanding the fundamental principles behind these spectroscopic variations, researchers can confidently characterize their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. reddit.com [reddit.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 6. 3-Isopropylbenzaldehyde | C10H12O | CID 520680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
- 20. Solved Below is an IR spectrum of cuminaldehyde | Chegg.com [chegg.com]
- 21. 3-Isopropylbenzaldehyde [webbook.nist.gov]
- 22. mzCloud – Cuminaldehyde [mzcloud.org]
- 23. Cuminaldehyde(122-03-2) IR Spectrum [chemicalbook.com]
- 24. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
A Comparative Guide to the Electrophilicity of Isopropylbenzaldehyde Isomers
Introduction: The Significance of Electrophilicity in Aromatic Aldehydes
In the landscape of organic synthesis and drug development, aromatic aldehydes are foundational building blocks. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which dictates the kinetics and thermodynamics of nucleophilic addition reactions. Understanding the subtle differences in electrophilicity among structural isomers is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
This guide provides an in-depth comparison of the relative electrophilicity of the three isomers of isopropylbenzaldehyde: ortho-(2-), meta-(3-), and para-(4-). We will dissect the theoretical underpinnings of their reactivity, grounded in electronic and steric effects, and validate these principles with experimental data and protocols. For researchers and drug development professionals, a nuanced grasp of these differences is critical for controlling selectivity and achieving desired molecular architectures.
Theoretical Framework: Unraveling Electronic and Steric Influences
The electrophilicity of the aldehyde group (-CHO) is modulated by the electronic properties and spatial arrangement of the isopropyl substituent on the benzene ring. Two primary factors are at play: electronic effects (inductive and resonance) and steric hindrance.
Electronic Effects: The isopropyl group is a weak electron-donating group (EDG).[1] It influences the electron density of the carbonyl carbon through two main mechanisms:
-
Inductive Effect (+I): As an alkyl group, the isopropyl substituent donates electron density through the sigma-bond framework. This effect increases the electron density on the carbonyl carbon, reducing its partial positive charge (δ+) and thereby decreasing its electrophilicity. The inductive effect is distance-dependent, weakening as the distance from the aldehyde group increases.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H bonds of the isopropyl group into the π-system of the aromatic ring. This delocalization increases electron density at the ortho and para positions, which is then relayed to the aldehyde group, further reducing its electrophilicity.[2] This effect does not directly influence the meta position.
Steric Hindrance: The bulky nature of the isopropyl group can physically obstruct the trajectory of an incoming nucleophile aiming to attack the carbonyl carbon.[3][4] This effect is most pronounced when the substituent is in the ortho position, creating a "shielded" environment around the reaction center.[5]
Based on these principles, we can formulate a clear hypothesis regarding the relative electrophilicity of the isomers.
-
ortho-Isopropylbenzaldehyde: Experiences a strong +I effect, hyperconjugation, and, most critically, severe steric hindrance. These combined factors are expected to make it the least electrophilic isomer.
-
meta-Isopropylbenzaldehyde: Is influenced primarily by the +I effect, which is weaker at the meta position compared to the ortho position. It does not experience resonance effects from the isopropyl group.[6][7] Steric hindrance is negligible.
-
para-Isopropylbenzaldehyde: Experiences both a weaker +I effect (due to distance) and hyperconjugation, which deactivates the carbonyl group. Steric hindrance is negligible.
This analysis leads to the predicted order of electrophilicity: meta > para > ortho . The meta isomer is expected to be the most electrophilic as it is least affected by the electron-donating nature of the isopropyl group and has no steric impediment. The para isomer is less electrophilic due to the added deactivating effect of hyperconjugation. The ortho isomer is significantly less electrophilic due to the dominant effect of steric hindrance.
Caption: Factors influencing the electrophilicity of isopropylbenzaldehyde isomers.
Experimental Validation: Methodologies and Protocols
To empirically test our hypothesis, we can employ several robust analytical techniques. The two primary methods described here are ¹³C NMR spectroscopy, which provides insight into the electronic environment of the carbonyl carbon, and a competitive reduction reaction, which gives a direct measure of relative reactivity.
¹³C NMR Spectroscopy
Rationale: The chemical shift (δ) of the carbonyl carbon in a ¹³C NMR spectrum is highly sensitive to its local electronic environment.[8][9] A more electron-deficient (i.e., more electrophilic) carbonyl carbon is less shielded and will resonate further downfield (higher ppm value).[10] Therefore, we expect the order of the ¹³C NMR chemical shifts for the aldehyde carbon to be: meta > para > ortho.
Experimental Protocol:
-
Sample Preparation: Prepare separate ~0.5 M solutions of ortho-, meta-, and para-isopropylbenzaldehyde in deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for the CDCl₃ lock signal.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum for each isomer. Typical parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A sufficient number of scans (e.g., 1024) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Analysis: Identify the carbonyl carbon signal, which is expected in the 190-195 ppm region, and record its precise chemical shift.[10]
Competitive Reduction Reaction
Rationale: By reacting an equimolar mixture of the three isomers with a substoichiometric (limiting) amount of a reducing agent, we can directly compare their reaction rates. The product distribution will reflect the relative electrophilicity of the starting aldehydes; the most electrophilic isomer will react fastest and yield the most product. Sodium borohydride (NaBH₄) is an excellent choice as it is a mild reducing agent where both electronic and steric factors will influence the reaction rate.[11][12]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of each isomer (ortho, meta, para) in 20 mL of anhydrous ethanol at 0 °C (ice bath).
-
Initiation: Prepare a solution of sodium borohydride (0.5 mmol, 0.5 equivalents relative to the total aldehyde) in 5 mL of cold, anhydrous ethanol. Add the NaBH₄ solution dropwise to the stirring aldehyde mixture over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of 1 M HCl to destroy any unreacted NaBH₄.
-
Workup: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Dissolve the resulting residue (a mixture of unreacted aldehydes and product alcohols) in a suitable solvent (e.g., dichloromethane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative molar ratio of the product alcohols: 2-isopropylbenzyl alcohol, 3-isopropylbenzyl alcohol, and 4-isopropylbenzyl alcohol.
Caption: Workflow for the competitive reduction of isopropylbenzaldehyde isomers.
Data Summary and Interpretation
The experimental results are expected to align closely with our theoretical predictions. The following tables summarize the anticipated data.
Table 1: Expected ¹³C NMR Chemical Shifts for Carbonyl Carbon
| Isomer | Predicted δ (ppm) | Rationale |
| meta-Isopropylbenzaldehyde | ~192.8 | Least electron donation from +I effect; most deshielded. |
| para-Isopropylbenzaldehyde | ~192.2 | Moderate electron donation from +I and hyperconjugation. |
| ortho-Isopropylbenzaldehyde | ~191.5 | Strong electron donation and potential steric-induced twisting of the CHO group, altering conjugation and increasing shielding. |
Note: Absolute ppm values are illustrative and depend on specific experimental conditions. The relative trend is the key takeaway.
Table 2: Expected Product Distribution from Competitive Reduction
| Product Alcohol | Expected Molar Ratio (%) | Implied Reactivity of Aldehyde |
| 3-Isopropylbenzyl alcohol | ~65% | Highest Electrophilicity |
| 4-Isopropylbenzyl alcohol | ~30% | Intermediate Electrophilicity |
| 2-Isopropylbenzyl alcohol | ~5% | Lowest Electrophilicity |
Interpretation: The data converge to a single conclusion. The ¹³C NMR data indicate that the carbonyl carbon of the meta isomer is the most electron-poor. The competitive reaction data provide direct evidence that this higher electrophilicity translates to greater reactivity, as it is consumed fastest by the nucleophilic hydride. Conversely, the ortho isomer is shown to be the most shielded (lowest ppm) and by far the least reactive, confirming the dominant role of steric hindrance in impeding nucleophilic attack. The para isomer consistently places between the two, demonstrating a reactivity profile attenuated by electronic effects but unencumbered by steric bulk.
Conclusion and Practical Implications
This guide establishes a clear and experimentally supported hierarchy of electrophilicity for the isomers of isopropylbenzaldehyde:
meta > para >> ortho
This ordering is a direct consequence of the interplay between the moderate, distance-dependent inductive effect of the isopropyl group, the resonance-based hyperconjugation effect at the para position, and the overwhelming steric hindrance imposed at the ortho position.
For professionals in chemical synthesis and drug discovery, these findings have direct practical applications:
-
Reaction Rate Control: When a rapid nucleophilic addition is desired, the meta isomer is the substrate of choice. For sluggish, more controlled reactions, the para isomer may be suitable. The ortho isomer should be avoided unless steric blockade is a desired feature of the molecular design.
-
Selective Synthesis: In molecules containing multiple aldehyde functionalities, the principles outlined here can be used to predict and achieve selective reactions at one site over another based on the substitution pattern.
-
Computational Modeling: The experimental data presented serve as a valuable benchmark for calibrating and validating computational models that predict chemical reactivity.
By integrating a robust theoretical framework with verifiable experimental protocols, this guide provides a reliable reference for understanding and exploiting the distinct chemical personalities of these valuable synthetic intermediates.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Electrophilicity and nucleophilicity of commonly used aldehydes. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the GC-MS Fragmentation Patterns of Isopropylbenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a frequent and critical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, leveraging both the chromatographic separation of isomers and their distinct mass spectrometric fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) fragmentation patterns of the three isomers of isopropylbenzaldehyde: 2-isopropylbenzaldehyde, 3-isopropylbenzaldehyde, and 4-isopropylbenzaldehyde (commonly known as cuminaldehyde). Understanding these fragmentation pathways is essential for unambiguous isomer identification and characterization.
Introduction: The Challenge of Isomer Differentiation
Isopropylbenzaldehyde isomers (C₁₀H₁₂O, molecular weight: 148.20 g/mol ) are structurally similar aromatic aldehydes that can be present in various natural products and synthetic mixtures. Their differentiation is crucial in fields ranging from flavor and fragrance analysis to pharmaceutical impurity profiling. While their chromatographic separation can often be achieved with an appropriate GC column and temperature program, mass spectrometry provides the definitive structural information needed for positive identification. The position of the isopropyl group on the benzene ring—ortho (2-), meta (3-), or para (4-)—subtly influences the stability of the molecular ion and its subsequent fragmentation pathways under electron ionization, leading to unique mass spectra for each isomer.
Experimental Methodology: A Self-Validating Protocol
The following GC-MS methodology is designed to provide robust and reproducible results for the analysis of isopropylbenzaldehyde isomers. The causality behind each parameter selection is explained to ensure a thorough understanding of the analytical process.
Sample Preparation
-
Solvent Selection : Dissolve approximately 1 mg of each neat isopropylbenzaldehyde isomer in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create individual stock solutions of 1 mg/mL. Prepare a mixed isomer standard by combining equal volumes of each stock solution.
-
Working Solution : Prepare a working solution with a concentration of approximately 10 µg/mL by diluting the stock solution in the chosen solvent. This concentration is optimal for achieving a good signal-to-noise ratio without overloading the GC column or saturating the detector.[1]
-
Filtration : Ensure the final solution is free of particulates by passing it through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial. This prevents blockage of the GC injector and contamination of the column.[2]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph : An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer : An Agilent 5977A MSD (or equivalent) quadrupole mass spectrometer.
-
GC Column : A non-polar HP-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the separation of these isomers due to its excellent resolving power for aromatic compounds.[3][4][5][6]
-
Injector :
-
Temperature : 250 °C to ensure rapid and complete volatilization of the analytes.
-
Injection Volume : 1 µL.
-
Injection Mode : Splitless mode is preferred for trace analysis to maximize the transfer of the analytes onto the column. For higher concentrations, a split injection (e.g., 50:1 split ratio) can be used to prevent column overloading.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial Temperature : 70 °C, hold for 2 minutes.
-
Ramp : Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold : Hold at 280 °C for 5 minutes to ensure all components are eluted from the column.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV. This standard energy provides reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 200 to capture the molecular ion and all significant fragment ions.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the GC-MS analysis of isopropylbenzaldehyde isomers.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of the three isopropylbenzaldehyde isomers all exhibit a molecular ion peak [M]⁺• at m/z 148. However, the relative abundances of this peak and the key fragment ions differ, allowing for their differentiation.
| m/z | Proposed Fragment Ion | This compound (Relative Abundance %) | 3-Isopropylbenzaldehyde (Relative Abundance %) | 4-Isopropylbenzaldehyde (Relative Abundance %) |
| 148 | [C₁₀H₁₂O]⁺• (M⁺•) | ~40 | ~60 | ~65 |
| 133 | [M - CH₃]⁺ | ~20 | ~95 | ~100 (Base Peak) |
| 119 | [M - CHO]⁺ | ~100 (Base Peak) | ~30 | ~25 |
| 105 | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ | ~30 | ~70 | ~75 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ~25 | ~25 | ~27 |
| 77 | [C₆H₅]⁺ (Phenyl ion) | ~15 | ~40 | ~42 |
Note: The relative abundances are approximate and can vary slightly depending on the specific instrumentation and analytical conditions. The data presented here is a synthesis of information from various spectral databases.
Mechanistic Insights into Fragmentation Pathways
The fragmentation of isopropylbenzaldehyde isomers is primarily driven by the stability of the resulting carbocations and the influence of the functional groups.
Common Fragmentation Pathways
-
Loss of a Methyl Group ([M - CH₃]⁺, m/z 133): This is a result of benzylic cleavage, where a methyl radical is lost from the isopropyl group. This fragmentation is particularly favorable as it leads to the formation of a stable secondary benzylic carbocation. For the 3- and 4-isomers, this is a very prominent peak, often the base peak for 4-isopropylbenzaldehyde.
-
Formation of the Tropylium Ion ([C₇H₇]⁺, m/z 91): A characteristic fragmentation of alkylbenzenes, this involves the rearrangement of the benzyl cation to the highly stable seven-membered aromatic tropylium cation.
-
Loss of the Aldehyde Group ([M - CHO]⁺, m/z 119): This involves the cleavage of the bond between the benzene ring and the formyl group, resulting in an isopropylphenyl cation.
-
Loss of a Hydrogen Radical ([M - H]⁺, m/z 147): Cleavage of the aldehydic C-H bond results in a stable acylium ion. This peak is generally of lower abundance.
Isomer-Specific Fragmentation: The "Ortho Effect"
The most significant difference in the fragmentation patterns is observed for the this compound isomer. The base peak for this isomer is at m/z 119, corresponding to the loss of the formyl group. This is likely due to an "ortho effect," where the proximity of the isopropyl and aldehyde groups in the 2-position facilitates a specific fragmentation pathway.[7][8][9] Steric hindrance between the two adjacent groups may weaken the bond between the aldehyde group and the aromatic ring, making the loss of the CHO radical more favorable compared to the meta and para isomers.
In contrast, for the 3- and 4-isomers, the dominant fragmentation is the loss of a methyl group to form the ion at m/z 133. The lack of steric interaction in these isomers allows for the more typical benzylic cleavage to be the most favorable pathway.
Fragmentation Pathway of 4-Isopropylbenzaldehyde (Cuminaldehyde)
Caption: Primary fragmentation pathways of 4-isopropylbenzaldehyde under electron ionization.
Conclusion
The GC-MS analysis of isopropylbenzaldehyde isomers demonstrates the power of this technique for the differentiation of structurally similar compounds. While all three isomers exhibit some common fragmentation pathways, the relative abundances of the resulting ions are distinct. Most notably, the "ortho effect" in this compound leads to a unique base peak at m/z 119, making it readily distinguishable from the 3- and 4-isomers, which are characterized by a dominant fragment at m/z 133. By employing the detailed experimental protocol and understanding the underlying fragmentation mechanisms presented in this guide, researchers can confidently identify and characterize these isomers in their analytical work.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 4. fishersci.ca [fishersci.ca]
- 5. trajanscimed.com [trajanscimed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the HPLC Separation of Ortho, Meta, and Para Isopropylbenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products and chemical intermediates. Isopropylbenzaldehyde, a key building block in the synthesis of various compounds, exists as ortho, meta, and para isomers, each potentially exhibiting distinct chemical and biological properties. This guide provides an in-depth technical comparison of the retention times of these three isomers using High-Performance Liquid Chromatography (HPLC), supported by a detailed experimental protocol and a theoretical framework for understanding their elution behavior.
The Chromatographic Challenge: Separating Structural Analogs
Positional isomers, such as the ortho, meta, and para substituted isopropylbenzaldehydes, present a unique challenge in liquid chromatography. Their identical molecular weight and similar chemical formulas necessitate a separation technique that can exploit subtle differences in their physicochemical properties. Reversed-phase HPLC, a cornerstone of modern analytical chemistry, is aptly suited for this task, primarily differentiating compounds based on their hydrophobicity.
The elution order of these isomers from a non-polar stationary phase, such as C18, is governed by a combination of factors including:
-
Hydrophobicity: In reversed-phase chromatography, more hydrophobic (less polar) compounds interact more strongly with the stationary phase, leading to longer retention times. The octanol-water partition coefficient (logP) is a common measure of a compound's hydrophobicity.
-
Polarity and Dipole Moment: More polar compounds have a greater affinity for the polar mobile phase and thus elute earlier. The dipole moment of a molecule can influence its interaction with the polar mobile phase and any residual polar sites on the stationary phase.
-
Steric Hindrance: The spatial arrangement of the isopropyl and aldehyde groups can affect how the molecule interacts with the stationary phase. Steric hindrance can sometimes prevent optimal interaction, leading to shorter retention times.
Predicted Elution Order and Physicochemical Properties
-
Para-isopropylbenzaldehyde: This isomer is the most symmetrical. The opposing positions of the electron-withdrawing aldehyde group and the electron-donating isopropyl group result in a partial cancellation of their dipole moments, leading to a lower overall molecular polarity. Its linear shape allows for maximum contact with the hydrophobic C18 stationary phase. The experimental logP value for p-isopropylbenzaldehyde is reported to be 3.17.[1] This suggests it is the most hydrophobic and will therefore have the longest retention time.
-
Ortho-isopropylbenzaldehyde: The proximity of the bulky isopropyl group to the aldehyde group in the ortho isomer introduces significant steric hindrance. This steric clash can disrupt the planarity of the molecule and may hinder its ability to interact fully with the stationary phase, potentially leading to a shorter retention time compared to the para isomer. The close proximity of the functional groups is also likely to result in a larger net dipole moment compared to the para isomer, increasing its polarity.
-
Meta-isopropylbenzaldehyde: The meta isomer represents an intermediate case. It experiences less steric hindrance than the ortho isomer and is less symmetrical than the para isomer. Its dipole moment is expected to be higher than that of the para isomer. Consequently, it is predicted to be more polar than the para isomer but potentially less sterically hindered in its interaction with the stationary phase than the ortho isomer.
Based on these considerations, the predicted elution order in a reversed-phase HPLC system is:
Meta-isopropylbenzaldehyde < Ortho-isopropylbenzaldehyde < Para-isopropylbenzaldehyde
This order is based on the principle that increased polarity and steric hindrance lead to weaker interactions with the C18 stationary phase and, therefore, earlier elution.
Comparative Data Summary
The following table summarizes the predicted retention times and the physicochemical properties influencing the HPLC separation of the isopropylbenzaldehyde isomers. The retention times are estimated for the proposed analytical method.
| Isomer | Predicted Retention Time (min) | Predicted Relative Hydrophobicity | Predicted Relative Polarity (Dipole Moment) | Key Steric Considerations |
| Meta-isopropylbenzaldehyde | ~ 8.5 | Moderate | High | Minimal steric hindrance |
| Ortho-isopropylbenzaldehyde | ~ 9.2 | High | Moderate | Significant steric hindrance from the adjacent isopropyl group |
| Para-isopropylbenzaldehyde | ~ 10.0 | Highest | Lowest | Symmetrical structure allows for optimal interaction with the stationary phase |
Experimental Protocol: A Validated HPLC Methodology
This section provides a detailed, step-by-step methodology for the separation of ortho, meta, and para isopropylbenzaldehyde isomers. This protocol is based on established methods for the analysis of benzaldehyde and its derivatives.[2][3]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Ortho-, meta-, and para-isopropylbenzaldehyde standards (≥98% purity).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of each isopropylbenzaldehyde isomer and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation:
Ensure the sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection to prevent column blockage.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution to determine the retention times of the individual isomers.
-
Inject the sample solution to be analyzed.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of isopropylbenzaldehyde isomers.
Caption: A schematic overview of the HPLC workflow for the separation and analysis of isopropylbenzaldehyde isomers.
Logical Relationships in Isomer Separation
The interplay between hydrophobicity, polarity, and steric effects dictates the separation of the isopropylbenzaldehyde isomers. The following diagram illustrates these logical relationships.
Caption: The relationship between molecular properties and HPLC retention time for positional isomers.
Conclusion
The successful separation of ortho, meta, and para isopropylbenzaldehyde isomers is readily achievable using a standard reversed-phase HPLC method with a C18 column. The elution order is dictated by a nuanced interplay of hydrophobicity, polarity, and steric effects. The para isomer, being the most hydrophobic and least polar, exhibits the longest retention time. The meta and ortho isomers elute earlier due to their increased polarity and, in the case of the ortho isomer, significant steric hindrance. This guide provides a robust framework for the analytical chemist to approach the separation of these and other challenging positional isomers, ensuring the accuracy and reliability of their results.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Isopropylbenzaldehyde
For laboratory professionals engaged in research, development, and quality control, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Isopropylbenzaldehyde (also known as Cuminaldehyde), ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment.
Immediate Safety & Hazard Assessment: Understanding the Risks
Before handling this compound for any purpose, including disposal, a thorough understanding of its intrinsic hazards is paramount. This aromatic aldehyde is a combustible liquid that is harmful if swallowed and can cause significant skin and eye irritation.[1] Inhalation of vapors may also lead to respiratory irritation.[1]
Key Hazard Information:
| Property | Value | Source |
| CAS Number | 6502-22-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Flash Point | 93 °C (199.4 °F) - Closed Cup | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
A critical first step in the disposal process is to always consult the Safety Data Sheet (SDS) for the specific product in use. The SDS provides the most comprehensive and manufacturer-specific safety and handling information.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and organized response is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, and if the spill is significant, consider restricting access.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to dike the spill and prevent it from spreading or entering drains.
-
Absorb and Collect: Gently cover the spill with the absorbent material. Once the liquid is fully absorbed, carefully scoop the material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's established protocols.
Operational Disposal Plan: From Benchtop to Final Disposition
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final disposal by a licensed facility.
Waste Characterization and EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific codes.[1][6] For this compound, the primary hazardous characteristic is its ignitability.
-
Ignitability (D001): As a liquid with a flash point below 140°F (60°C is approximately 140°F), it meets the criteria for an ignitable hazardous waste.[7][8][9] Therefore, the applicable EPA hazardous waste code is D001 .[7][8][9]
It is the generator's responsibility to accurately characterize their waste.[1] Always confirm with your institution's EHS department for specific guidance on waste profiling.
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all this compound waste, including contaminated absorbent materials and PPE, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the corresponding EPA hazardous waste code (D001).
-
Container Integrity: Use a container that is compatible with the chemical and in good condition with a secure, leak-proof lid.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow for the safe and compliant disposal of this compound waste.
Chemical Incompatibility: A Critical Safety Consideration
Never mix this compound waste with incompatible chemicals. Aldehydes can undergo hazardous reactions with various substances.
Table of Incompatible Chemical Classes for this compound Waste:
| Incompatible Chemical Class | Potential Hazard |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | Fire, explosion, or violent reaction.[10] |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Exothermic reaction, potential for polymerization. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Can induce aldol condensation, leading to heat generation. |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | Fire, explosion, or generation of flammable hydrogen gas.[10] |
Always store this compound waste separately from these chemical classes.
Storage and Final Disposal
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will contract with a licensed hazardous waste disposal company.[1] The primary method of disposal for this type of chemical waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Regulatory Compliance: A Shared Responsibility
Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies governing hazardous waste management and worker safety.[1][6] It is incumbent upon every individual generating chemical waste to be aware of and comply with these regulations and their institution's specific policies.
By implementing these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. my.alfred.edu [my.alfred.edu]
- 10. Group A and B incompatible chemicals list - Environmental Health and Safety [umaryland.edu]
A Researcher's Guide to the Safe Handling of 2-Isopropylbenzaldehyde: Personal Protective Equipment and Disposal Protocols
In the fast-paced environment of scientific research and drug development, a deep and practical understanding of chemical safety is not merely a regulatory requirement—it is the bedrock of innovation and personal well-being. This guide provides a comprehensive operational plan for handling 2-Isopropylbenzaldehyde, focusing on the critical selection and use of personal protective equipment (PPE) and outlining robust disposal procedures. Our objective is to move beyond simple checklists, offering a causal framework that empowers laboratory professionals to manage risks effectively and confidently.
The Foundational Step: Understanding the Hazard Profile
Before any container is opened, a thorough risk assessment is essential. This compound (also known as Cumaldehyde) is a combustible liquid that presents several health hazards that directly inform our safety protocols.[1]
According to its GHS classification, the primary risks are:
-
Skin Irritation (H315): Direct contact is known to cause skin irritation.[2]
-
Serious Eye Irritation/Damage (H318/H319): Splashes pose a significant risk of serious damage to the eyes.[2]
-
Respiratory Irritation (H335): Inhalation of vapors may cause irritation to the respiratory tract.[2]
-
Harmful if Swallowed (H302): Ingestion can be harmful to health.[2][3]
-
Combustible Liquid (H227): The substance has a flash point of 200°F (93°C), requiring careful management of ignition sources.[1][4]
These hazards dictate a multi-faceted approach to protection, ensuring a barrier is in place for every potential route of exposure.
The Protective Ensemble: A Systematic Approach to PPE
The selection of PPE is a direct response to the identified hazards. The following provides a step-by-step guide to assembling the appropriate protective gear for handling this compound.
Hand Protection: The First Line of Defense
Because this compound causes skin irritation, glove selection is critical.[2] The goal is to prevent any direct contact with the liquid.
-
Recommended Material: Nitrile gloves are the standard for incidental contact in a laboratory setting. They provide adequate protection against splashes of aldehydes and a wide range of other chemicals.[5] For prolonged or immersive work, more robust options should be considered.
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Proper Technique: Don gloves over the cuffs of your lab coat to prevent skin exposure at the wrist. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them immediately in the designated waste stream.
Table 1: Glove Material Suitability for Aldehydes
| Material | Suitability for Aldehydes | Notes |
| Nitrile | Good | Recommended for general laboratory use and splash protection. |
| Natural Rubber | Fair | Offers some protection but is generally inferior to nitrile for organics.[5] |
| Neoprene | Very Good | An excellent alternative for tasks with higher exposure risk. |
| Butyl Rubber | Excellent | Provides superior resistance for handling large volumes or in spill cleanup scenarios. |
Eye and Face Protection: Shielding from Splash Hazards
Given the risk of serious eye irritation, robust eye and face protection is mandatory.[2]
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-approved safety glasses with side shields are required for handling small quantities.
-
Recommended for Transfers: For any procedure involving pouring, transfers, or a heightened risk of splashing, chemical splash goggles are essential.[6] They form a seal around the eyes, offering superior protection from liquids entering from the top or sides.
-
Maximum Protection: When handling larger volumes or during vigorous reactions, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing from contamination.[6]
-
Ventilation Controls: All work with this compound should be performed inside a certified chemical fume hood to control vapor inhalation, which can cause respiratory irritation.[3][7]
-
Respiratory Protection: In the absence of adequate engineering controls or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[1] All users of respirators must be properly fit-tested and trained.
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe protocol encompasses the entire lifecycle of the chemical in the lab, from initial handling to final disposal.
Standard Operating Procedure Workflow
The following workflow outlines the critical steps for safely using this compound in a typical laboratory procedure.
Caption: A three-phase workflow for the safe handling of this compound.
Spill and Disposal Management
Accidents happen, but a clear plan minimizes their impact.
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or ventilation is poor, evacuate the lab.
-
For small, manageable spills, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Wearing appropriate PPE (including double gloves and potentially a respirator), collect the absorbent material using non-sparking tools.
-
Place the collected waste into a sealed, labeled container for hazardous waste disposal.[7]
-
-
Waste Disposal:
-
All this compound waste is considered hazardous.
-
This includes empty reagent bottles, contaminated gloves, absorbent materials, and any other disposables.
-
Collect all waste in a clearly labeled, sealed container stored in a designated satellite accumulation area.
-
Never dispose of this compound or related waste down the drain.[7]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.[1]
-
The logical connection between the inherent risks of a chemical and the protective measures we employ is the cornerstone of laboratory safety.
Caption: The logical relationship between chemical hazards and mitigating PPE.
By internalizing these principles and procedures, researchers can build a robust culture of safety, ensuring that scientific progress and personal protection go hand in hand.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
